Filgrastim(granulocytecolony)
Beschreibung
Overview of Granulocyte Colony-Stimulating Factors (G-CSFs) and their Biological Significance
Granulocyte colony-stimulating factors (G-CSFs) are a class of glycoproteins that play a critical role in the body's hematopoietic system. sinobiological.com As cytokines and hormones, they are produced by various tissues and are essential for the production, differentiation, and function of granulocytes, a type of white blood cell. wikipedia.orgsvarlifescience.com Specifically, G-CSF stimulates the bone marrow to produce granulocytes and stem cells, which are then released into the bloodstream. wikipedia.org
The primary biological function of G-CSF is to regulate the production and release of neutrophils from the bone marrow. drugbank.com Neutrophils are crucial for the body's innate immune response, acting as the first line of defense against bacterial infections. drugbank.com G-CSFs act on hematopoietic cells by binding to specific receptors on the cell surface, which triggers signaling pathways that stimulate the proliferation, differentiation, and maturation of neutrophil progenitors. drugbank.com Beyond production, G-CSF also enhances the functional capabilities of mature neutrophils, including their phagocytic ability and respiratory burst activity. drugbank.com
The production of G-CSF is induced by inflammatory stimuli such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNFα), and lipopolysaccharide (LPS), which are elevated during an infection. nih.gov This mechanism ensures that the body can mount a rapid and robust neutrophil response when faced with a pathogenic threat. nih.gov
Historical Development and Academic Context of Recombinant Filgrastim (B1168352)
The journey to develop recombinant G-CSF began with the discovery of colony-stimulating factors (CSFs) as molecules capable of promoting the growth of myeloid cells in vitro. cancerresgroup.us In the 1980s, human G-CSF was identified and purified. nih.gov This breakthrough paved the way for the development of a recombinant version using DNA technology. wikipedia.org
Filgrastim, the first recombinant human G-CSF (rhG-CSF), was developed by Amgen and first approved by the U.S. Food and Drug Administration (FDA) in 1991 under the brand name Neupogen®. wikipedia.orgcancerresgroup.usnih.govtandfonline.com It is produced in Escherichia coli bacteria that have been genetically modified with the human G-CSF gene. fda.gov The resulting protein has an amino acid sequence identical to the natural 174-amino acid human G-CSF, with the addition of an N-terminal methionine required for expression in E. coli, and it is non-glycosylated. wikipedia.orgdrugbank.comeuropa.eu
The initial clinical trials for Filgrastim, which began in 1987, demonstrated its ability to significantly reduce the duration of severe neutropenia and febrile neutropenia in cancer patients undergoing chemotherapy. cancerresgroup.usnih.gov This led to its widespread adoption in clinical practice as a supportive care agent. cancerresgroup.us Over the decades, extensive research, including numerous clinical trials and observational studies, has consistently confirmed the efficacy of Filgrastim in various clinical settings. researchgate.netnih.gov
Fundamental Role of Filgrastim in Granulopoiesis Regulation
Filgrastim's primary mechanism of action is the stimulation of granulopoiesis, the process of granulocyte production. neupogenhcp.com By mimicking the effects of endogenous G-CSF, Filgrastim binds to G-CSF receptors on hematopoietic precursor cells in the bone marrow. neupogenhcp.com This binding initiates intracellular signaling cascades, including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways, which drive the proliferation and differentiation of these precursors specifically into mature neutrophils. wikipedia.org
Filgrastim accelerates the maturation of neutrophil progenitors and facilitates their release from the bone marrow into the peripheral blood. neupogenhcp.combiochempeg.com This results in a dose-dependent increase in the absolute neutrophil count (ANC) in the circulation, typically observed within 24 hours of administration. drugbank.com This rapid increase in neutrophils is crucial for patients with neutropenia, a condition characterized by an abnormally low number of neutrophils, which significantly increases the risk of life-threatening infections. drugbank.com
Research has shown that Filgrastim not only increases the quantity of neutrophils but also enhances their functional capacity. drugbank.com This includes improved phagocytic activity and the ability to kill bacteria. drugbank.com Furthermore, Filgrastim has been shown to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood, a process utilized for stem cell transplantation. nih.govcancerresearchuk.org
The regulation of granulopoiesis by Filgrastim is a dynamic process. The clearance of Filgrastim from the body is partly dependent on the number of neutrophils, creating a feedback loop. nih.gov As neutrophil counts rise, the clearance of Filgrastim increases. nih.gov
Detailed Research Findings on Filgrastim's Efficacy
| Study Type | Patient Population | Key Finding | Citation |
|---|---|---|---|
| Meta-analysis of Randomized Controlled Trials | Patients with chemotherapy-induced neutropenia | Filgrastim significantly reduced the incidence of febrile neutropenia and grade 3/4 neutropenia compared to placebo or no treatment. | researchgate.netnih.gov |
| Randomized Controlled Trial | Children with cancer undergoing chemotherapy | Prophylactic Filgrastim significantly reduced the duration of neutropenia, hospitalization for febrile neutropenia, and the need for broad-spectrum antibiotics. | oup.com |
| Pharmacokinetic/Pharmacodynamic Modeling Study | Mice with cyclophosphamide-induced granulocytopenia | The model accurately predicted the dynamics of Filgrastim plasma levels and its effect on granulocyte counts, highlighting the importance of neutrophil-mediated clearance. | nih.gov |
| Clinical Study | Children with acute leukemia and neutropenia | Filgrastim therapy led to a significant increase in absolute neutrophil count, with the maximum increase observed on the third day of therapy. | researchgate.net |
Compound Names Mentioned in this Article
| Compound Name | Type |
|---|---|
| Filgrastim | Recombinant Human Granulocyte Colony-Stimulating Factor |
| Interleukin-1β (IL-1β) | Cytokine |
| Tumor Necrosis Factor-alpha (TNFα) | Cytokine |
| Lipopolysaccharide (LPS) | Endotoxin (B1171834) |
| Neupogen® | Brand name for Filgrastim |
Eigenschaften
CAS-Nummer |
143011-72-7 |
|---|---|
Molekularformel |
C6H8N2O3 |
Herkunft des Produkts |
United States |
Molecular and Cellular Mechanisms of Filgrastim Action
Filgrastim (B1168352) Binding Dynamics to Granulocyte Colony Stimulating Factor Receptor (G-CSFR)
The initiation of Filgrastim's biological activity is predicated on its high-affinity binding to the G-CSFR, a transmembrane receptor predominantly expressed on the surface of hematopoietic cells of the myeloid lineage. The extracellular domain of the G-CSFR exhibits a weak intrinsic tendency to form dimers, with a dissociation constant (Kd) of approximately 200 μM in its unbound state. However, the binding of Filgrastim dramatically enhances this dimerization process. nih.govresearchgate.net
Studies have shown that when Filgrastim is bound to both receptors in a complex, the dimerization is enhanced by a remarkable 2000-fold. Even the interaction of a 1:1 Filgrastim-receptor complex with a second, unbound receptor is enhanced 80-fold, underscoring the ligand's critical role in stabilizing the dimeric receptor conformation. nih.govresearchgate.net This binding event is not merely a passive docking but induces a significant conformational change in the receptor, which is essential for the subsequent steps of signal transduction. nih.gov
| Parameter | Value/Description | Significance |
|---|---|---|
| G-CSFR Self-Association (unliganded) | Dissociation Constant (Kd) ≈ 200 μM | Indicates a weak intrinsic tendency of the receptor to dimerize. |
| Dimerization Enhancement (1:1 complex with free receptor) | 80-fold enhancement | Demonstrates that initial ligand binding promotes further receptor association. |
| Dimerization Enhancement (2:2 complex) | 2000-fold enhancement | Highlights the profound stabilization of the dimeric state upon full ligand occupancy. |
G-CSFR Activation and Dimerization Principles
The binding of Filgrastim to G-CSFR follows a 2:2 stoichiometry, meaning two molecules of Filgrastim bind to two molecules of the G-CSFR to form a stable, active complex. nih.govtandfonline.com This dimerization is the linchpin of receptor activation. Unlike some other cytokine receptors where a single ligand molecule bridges two receptors, in the G-CSFR system, it is the ligand-induced conformational change that promotes strong receptor-receptor interactions, leading to the formation of a homodimer. nih.govtandfonline.com
Upon dimerization, the intracellular domains of the G-CSFR molecules are brought into close proximity. This juxtaposition is crucial as the G-CSFR lacks intrinsic kinase activity. Instead, it relies on the recruitment and activation of intracellular tyrosine kinases to propagate the signal. semanticscholar.org The clustering of the intracellular domains facilitates the trans-phosphorylation and activation of these associated kinases, marking the commencement of the downstream signaling cascade.
Downstream Intracellular Signaling Pathway Initiation
The activation of the dimeric G-CSFR complex serves as a scaffold for the assembly of various signaling proteins, initiating multiple downstream pathways that collectively orchestrate the cellular response to Filgrastim. The primary and most well-characterized of these are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Emerging evidence also points to the involvement of the NF-κB signaling cascade. nih.gov
Activation of Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT pathway is a principal signaling route for G-CSFR. Upon receptor dimerization, Janus kinases (JAKs), specifically JAK1 and JAK2, which are pre-associated with the intracellular domain of the G-CSFR, are brought close enough to phosphorylate and activate each other. nih.govconicet.gov.ar These activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the G-CSFR, creating docking sites for STAT proteins. tandfonline.com
The G-CSFR primarily recruits and activates STAT3 and STAT5, with some evidence of STAT1 activation as well. nih.gov Once docked, the STAT proteins are themselves phosphorylated by the JAKs. This phosphorylation event causes the STAT proteins to detach from the receptor, form homo- or heterodimers, and translocate to the nucleus. tandfonline.com Inside the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. nih.gov
The different STAT proteins appear to have distinct roles in mediating the effects of Filgrastim. STAT3 is crucial for "emergency" granulopoiesis, the rapid production of neutrophils in response to stimuli like infection or G-CSF administration. nih.govashpublications.org It plays a role in the expansion of immature granulocytes and their mobilization. nih.gov STAT5, on the other hand, is implicated in myeloid cell proliferation and differentiation, and its activation can inhibit apoptosis. nih.govnih.gov The activation of different STAT proteins allows for a nuanced and specific regulation of gene expression in response to Filgrastim. For instance, STAT5-dependent pathways regulate genes like oncostatin M, IRF-1, and egr-1, while STAT3-dependent pathways control the expression of genes such as fibrinogen. nih.gov
| Component | Specific Molecules | Function |
|---|---|---|
| Receptor-Associated Kinases | JAK1, JAK2 | Activated upon receptor dimerization; phosphorylate G-CSFR and STAT proteins. |
| Signal Transducers and Activators of Transcription | STAT1, STAT3, STAT5 | Recruited to phosphorylated G-CSFR, phosphorylated by JAKs, dimerize, and translocate to the nucleus to act as transcription factors. |
| Key Roles of STATs | STAT3: Emergency granulopoiesis, cell cycle progression. STAT5: Proliferation, differentiation, apoptosis inhibition. | Mediate distinct cellular outcomes in response to Filgrastim. |
Involvement of Phosphatidylinositol 3-Kinase (PI3K) / Protein Kinase B (AKT) Pathway
The PI3K/AKT pathway is another critical signaling axis activated by Filgrastim, playing a pivotal role in promoting cell survival and proliferation. nih.gov Following G-CSFR activation, Phosphatidylinositol 3-Kinase (PI3K) is recruited to the receptor complex, although the precise mechanism of its activation is still being fully elucidated, with some studies suggesting a role for SRC kinases. nih.gov
Once activated, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov PIP3 acts as a second messenger and a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). nih.gov The recruitment of AKT to the cell membrane allows for its phosphorylation and activation by other kinases, such as PDK1. nih.gov
Activated AKT then phosphorylates a wide array of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression. By regulating the activity of proteins involved in cell death and survival, the PI3K/AKT pathway is a key contributor to the expansion of the neutrophil progenitor pool in response to Filgrastim. nih.gov
Role of Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that translates extracellular signals into changes in gene expression, primarily related to cell proliferation, differentiation, and survival. wikipedia.org Upon Filgrastim binding and G-CSFR activation, this pathway is initiated, often through the activation of the small GTPase Ras. nih.gov
Activated Ras triggers a kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP3K). wikipedia.org Raf then phosphorylates and activates MEK (a MAP2K), which in turn phosphorylates and activates ERK (a MAPK). wikipedia.org Activated ERK can then translocate to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, such as c-Fos and c-Myc, leading to the expression of genes that drive cell cycle progression and differentiation. wikipedia.org The activation of the MAPK/ERK pathway by Filgrastim is therefore essential for the mitotic expansion of granulocytic precursors. nih.gov
Nuclear Factor-kappa B (NF-κB) Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of inflammatory responses, immunity, cell proliferation, and survival. While not as directly activated by the G-CSFR as the JAK/STAT pathway, there is evidence of crosstalk and involvement of NF-κB in the cellular response to Filgrastim. nih.gov
The activation of NF-κB is often a downstream consequence of the primary signaling pathways initiated by G-CSFR, such as the PI3K/AKT and MAPK pathways. nih.gov These pathways can converge on the IκB kinase (IKK) complex. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The IKK complex phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes, which include various cytokines and survival factors. The engagement of the NF-κB pathway likely contributes to the pro-survival and immunomodulatory effects of Filgrastim.
Gene Expression Modulation and Transcriptional Regulation by Filgrastim Signaling
The binding of Filgrastim to its receptor initiates a series of phosphorylation events that activate several key intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is central to the gene regulatory effects of Filgrastim.
Upon activation, JAK kinases (primarily JAK1 and JAK2) phosphorylate specific tyrosine residues on the intracellular domain of the G-CSF receptor. These phosphorylated sites then serve as docking stations for STAT proteins, particularly STAT3 and STAT5. Once recruited, STATs are themselves phosphorylated by the JAK kinases, leading to their dimerization and translocation into the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Research has identified several key genes whose expression is altered by Filgrastim-induced signaling:
Pro-proliferative and Pro-survival Genes: Filgrastim signaling, largely through STAT5 activation, leads to the upregulation of genes that promote cell cycle progression and inhibit apoptosis (programmed cell death). This includes members of the Bcl-2 family of anti-apoptotic proteins, which are crucial for the survival of myeloid progenitor cells.
Differentiation-associated Genes: The activation of STAT3 is particularly important for driving the differentiation of neutrophil progenitors. STAT3 activation has been shown to induce the expression of genes such as CCAAT/enhancer-binding protein alpha (C/EBPα) and PU.1, which are master regulators of myeloid differentiation. These transcription factors, in turn, orchestrate the expression of a host of genes necessary for the development of mature neutrophils. For instance, C/EBPα can directly activate the transcription of the PU.1 gene.
Chemokine and Cytokine Genes: Filgrastim can also modulate the expression of genes encoding chemokines and their receptors. For example, G-CSF-activated STAT3 has been shown to directly regulate the expression of Cxcl2, the gene encoding the chemokine MIP-2. This chemokine plays a role in neutrophil mobilization and trafficking.
Negative Regulators: To ensure a controlled response, Filgrastim signaling also induces the expression of negative feedback regulators. A key example is the Suppressor of Cytokine Signaling 3 (SOCS3) gene, which is a direct target of STAT3. The SOCS3 protein can inhibit JAK kinase activity, thereby dampening the G-CSF receptor signal and preventing excessive neutrophil production.
The transcriptional regulation by Filgrastim is a complex process involving the interplay of multiple transcription factors and signaling pathways. The balance between STAT3 and STAT5 activation, for instance, is thought to be critical in determining whether a myeloid progenitor cell will proliferate or differentiate.
| Key Transcription Factors and Genes Regulated by Filgrastim Signaling | Function in Neutrophil Development | Primary Signaling Pathway |
| STAT3 | Promotes differentiation of neutrophil progenitors. | JAK/STAT |
| STAT5 | Promotes proliferation and survival of myeloid progenitors. | JAK/STAT |
| C/EBPα | Master regulator of granulopoiesis. | Downstream of STAT3 |
| PU.1 | Key transcription factor for myeloid lineage commitment. | Downstream of C/EBPα |
| Bcl-2 family | Inhibit apoptosis, promoting cell survival. | PI3K/Akt, STAT5 |
| SOCS3 | Negative feedback regulator of G-CSF signaling. | JAK/STAT (induced by STAT3) |
| Cxcl2 (MIP-2) | Encodes a chemokine involved in neutrophil mobilization. | JAK/STAT (induced by STAT3) |
Cellular Responses to Filgrastim Signaling
The modulation of gene expression by Filgrastim signaling translates into a range of critical cellular responses that collectively lead to an increase in the number and functional capacity of neutrophils.
Filgrastim is a potent stimulator of the proliferation and differentiation of neutrophil progenitor cells within the bone marrow. By activating signaling pathways that promote cell cycle entry and progression, Filgrastim expands the pool of cells committed to the neutrophil lineage. nih.govnih.gov Concurrently, the activation of key transcription factors like C/EBPα and PU.1 drives these progenitors to differentiate into mature neutrophils. nih.gov This dual action ensures a rapid and sustained increase in neutrophil production.
Filgrastim not only increases the number of neutrophils but also enhances the functional capabilities of the mature cells that are released into the circulation. This priming of mature neutrophils makes them more effective in their role as first responders to infection.
Filgrastim has been shown to augment the phagocytic activity of mature neutrophils. Phagocytosis is the process by which neutrophils engulf and destroy invading pathogens such as bacteria and fungi. Enhanced phagocytic capacity allows for a more efficient clearance of infectious agents from the body.
Enhanced Mature Neutrophil Functional Capabilities
Antibody-Dependent Cellular Cytotoxicity Enhancement
Filgrastim, a recombinant form of granulocyte colony-stimulating factor (G-CSF), enhances the effector functions of mature neutrophils, including their capacity for antibody-dependent cellular cytotoxicity (ADCC). drugbank.comcancercareontario.cadrugs.comcancercareontario.ca This mechanism is a critical component of the adaptive immune response, where immune cells lyse target cells that have been bound by specific antibodies. Filgrastim's role in augmenting this process has been observed in various therapeutic contexts, particularly in cancer treatment where monoclonal antibodies are employed.
Research indicates that G-CSF primes neutrophils, making them more effective cytotoxic cells. mdpi.com Studies have demonstrated that G-CSF is as effective as granulocyte-macrophage colony-stimulating factor (GM-CSF) in boosting neutrophil-mediated ADCC against neuroblastoma cells when used with the monoclonal antibody dinutuximab. nih.gov This enhanced killing of tumor cells by neutrophils is mediated through the expression of Fcγ receptors (specifically FcγRIIa) and the CD11b/CD18 integrin. nih.gov
Further evidence of Filgrastim's impact on ADCC comes from studies involving other monoclonal antibodies. For instance, pegylated G-CSF has been shown to potentiate the anti-tumor activity of mapatumumab, a humanized monoclonal antibody targeting death receptor-4 (DR4) in non-Hodgkin's lymphoma models, by significantly improving ADCC. ashpublications.orgresearchgate.net Both ex vivo and in vivo cytokine priming with peg-G-CSF resulted in a marked improvement in mapatumumab-associated cytotoxicity compared to controls. ashpublications.org
Another significant finding involves the use of antithymocyte globulin (ATG) in the context of cord blood transplantation. Filgrastim treatment was found to substantially increase neutrophil-mediated ATG cytotoxicity by as much as 40-fold. nih.gov This enhanced clearance of ATG-coated T-cells by Filgrastim-stimulated neutrophils helps to explain the improved T-cell clearance observed in this clinical setting. nih.gov The combined use of G-CSF with monoclonal antibodies like rituximab (B1143277) has also resulted in improved efficacy in patients with non-Hodgkin lymphoma, an effect attributed to the greatly enhanced neutrophil-mediated cytotoxicity induced by the G-CSF treatment. nih.gov
| Research Finding | Therapeutic Context | Monoclonal Antibody | Outcome |
| G-CSF stimulation is as effective as GM-CSF in boosting neutrophil-mediated ADCC. nih.gov | Neuroblastoma | Dinutuximab | Effective killing of primary tumor cells. nih.gov |
| Peg-G-CSF potentiates anti-tumor activity by improving ADCC. ashpublications.org | Non-Hodgkin's Lymphoma | Mapatumumab | Enhanced cytotoxicity compared to controls. ashpublications.org |
| Filgrastim exposure highly increased neutrophil-mediated cytotoxicity. nih.gov | Cord Blood Transplantation | Antithymocyte Globulin (ATG) | Enhanced T-cell clearance. nih.gov |
| Combination of G-CSF and rituximab resulted in improved efficacy. nih.gov | Non-Hodgkin's Lymphoma | Rituximab | Greatly enhanced neutrophil-mediated cytotoxicity. nih.gov |
Modulation of Cell Surface Antigen Expression
In a study where healthy individuals received G-CSF for ten days, flow cytometry analysis revealed dynamic changes in several neutrophil antigens. nih.gov The expression of L-selectin (CD62L), a key adhesion molecule for neutrophil tethering to endothelial cells, was found to decrease throughout the course of G-CSF administration. nih.gov Similarly, the expression of Fcγ Receptor III (FcγRIII, CD16) and the leukocyte function antigen (CD11a) also decreased. nih.gov
Conversely, the expression of other receptors was upregulated. A notable increase was observed in the expression of the high-affinity Fcγ Receptor I (FcγRI, CD64) and the lipopolysaccharide-binding protein receptor (CD14). nih.gov The expression of Fcγ Receptor II (FcγRII, CD32) also increased, although this change was not observed until the fourth day of G-CSF administration. nih.gov Research in postoperative and posttraumatic patients at risk of sepsis also confirmed the upregulation of CD64 within 24 hours of Filgrastim infusion and an increase in CD32 expression in a subset of patients. nih.gov This same study noted a downregulation of LAM-1 (L-selectin) expression. nih.gov
| Cell Surface Antigen | Common Name | Change in Expression | Timing of Change |
| CD62L | L-selectin/LAM-1 | Decreased | Throughout G-CSF administration. nih.govnih.gov |
| CD16 | FcγRIII | Decreased | Throughout G-CSF administration. nih.gov |
| CD11a | LFA-1α | Decreased | Throughout G-CSF administration. nih.gov |
| CD64 | FcγRI | Increased | Throughout G-CSF administration. nih.govnih.gov |
| CD14 | LPS Receptor | Increased | Throughout G-CSF administration. nih.gov |
| CD32 | FcγRII | Increased | After the fourth day of G-CSF administration. nih.govnih.gov |
| CD13 | Aminopeptidase N | Increased | 3 days after cessation of G-CSF. nih.gov |
| CD18 | Integrin β2 unit | Increased | 3 days after cessation of G-CSF. nih.gov |
| CD177 | NB1 | Fluctuated | Increased initially, normalized, then increased again. nih.gov |
Structural Biology and Conformational Analysis of Filgrastim
Primary Amino Acid Sequence Analysis and Characterization
Filgrastim (B1168352) is a single-chain protein consisting of 175 amino acids with a molecular weight of approximately 18,800 daltons. Its amino acid sequence is identical to the primary sequence of the most common form of natural human G-CSF, with one critical exception at the N-terminus.
The production of Filgrastim is accomplished through recombinant DNA technology, utilizing Escherichia coli (E. coli) as the expression host. A key consequence of this bacterial expression system is the presence of an additional N-terminal methionine residue. This initial methionine is necessary for the initiation of protein synthesis in E. coli. While many bacterial proteins undergo post-translational modification where this initial methionine is cleaved by enzymes called methionine aminopeptidases, in the case of Filgrastim, it is retained. This N-terminal methionine distinguishes Filgrastim from the naturally occurring G-CSF found in humans.
Endogenous human G-CSF is a glycoprotein, meaning it has sugar chains (glycans) attached to its protein backbone. In contrast, Filgrastim is non-glycosylated. This is because it is produced in E. coli, a prokaryotic host that lacks the cellular machinery for glycosylation. While glycosylation can influence the stability, solubility, and immunogenicity of proteins, its absence in Filgrastim does not prevent the protein from binding to its receptor or exerting its biological activity. Another recombinant version of G-CSF, lenograstim, is produced in mammalian Chinese Hamster Ovary (CHO) cells and is glycosylated. The lack of glycosylation in Filgrastim, however, can contribute to its relative instability and a higher propensity for aggregation due to the exposure of hydrophobic regions that would otherwise be shielded by sugar moieties.
| Feature | Description |
| Amino Acid Count | 175 |
| Molecular Weight | ~18,800 Daltons |
| N-Terminus | Contains an additional methionine residue from E. coli expression. |
| Glycosylation | Non-glycosylated, unlike endogenous G-CSF. |
Higher-Order Structure Determination
The specific three-dimensional arrangement of the Filgrastim polypeptide chain is critical for its function. This higher-order structure is defined by its helical content and the precise configuration of its cysteine residues.
X-ray crystallography studies have revealed that the tertiary structure of G-CSF, and by extension Filgrastim, is dominated by a four-alpha-helix bundle. researchgate.netresearchgate.net This common protein fold consists of four alpha-helices packed together in an antiparallel arrangement. The topology is described as "up-up-down-down," connected by loops of varying lengths. researchgate.nettandfonline.com This helical bundle creates a stable, compact structure that correctly presents the binding sites for interaction with the G-CSF receptor. researchgate.net
Filgrastim's amino acid sequence contains five cysteine residues. Four of these form two crucial intramolecular disulfide bonds that stabilize the tertiary structure of the protein. tandfonline.com These covalent linkages are specifically formed between the cysteine residues at positions 36 and 42 (Cys36-Cys42) and between those at positions 64 and 74 (Cys64-Cys74). tandfonline.com One study noted a similar configuration between residues 37-43 and 65-75. researchgate.net These bonds act as structural clamps, holding the alpha-helical bundle in its correct, biologically active conformation. Proper formation of these disulfide bonds during the protein refolding process is essential for the therapeutic efficacy of Filgrastim.
The fifth cysteine residue in the Filgrastim sequence, located at position 17 (Cys17), does not participate in a disulfide bond and exists as a free sulfhydryl group. researchgate.nettandfonline.com Studies have shown that this free cysteine is partially exposed to the solvent. nih.gov This exposure can be a source of instability, particularly at neutral or alkaline pH, as the reactive sulfhydryl group can form incorrect disulfide bonds with other Filgrastim molecules, leading to dimerization and aggregation. nih.gov The instability associated with this residue is highlighted by the fact that a Cys17-to-Serine mutant of G-CSF exhibits significantly greater stability at neutral pH. nih.gov
| Structural Element | Residue Positions | Significance |
| Alpha-Helical Bundle | Helices A (11-39), B (71-91), C (100-123), D (143-172) | Forms the core tertiary structure required for receptor binding. researchgate.net |
| Disulfide Bond 1 | Cys36 - Cys42 | Stabilizes the protein fold. tandfonline.com |
| Disulfide Bond 2 | Cys64 - Cys74 | Stabilizes the protein fold. tandfonline.com |
| Free Cysteine | Cys17 | Partially solvent-exposed; can contribute to molecular instability and aggregation. nih.gov |
Conformational Stability and Dynamics Studies
The structural integrity and stability of Filgrastim, a recombinant form of granulocyte colony-stimulating factor (G-CSF), are critical to its biological function. As a four-helical bundle protein, its conformation is maintained by a delicate balance of forces that can be influenced by various factors. nih.govnih.gov
The folding and unfolding kinetics of G-CSF have been elucidated using techniques such as tryptophan fluorescence and far-UV circular dichroism. nih.govnih.gov Studies involving rapid dilution of the denaturant guanidinium (B1211019) hydrochloride (GdnHCl) show that the refolding process is not a simple two-state transition but involves distinct stages and intermediates. nih.govnih.gov
The proposed refolding mechanism follows a pathway: U ↔ I(1) ↔ I(2) ↔ N, where U is the unfolded state, N is the native state, and I(1) and I(2) are intermediate states. nih.gov
Intermediate 1 (I(1)) : This state is characterized by the formation of approximately half of the native-like helical structure, but without the native-like fluorescence signature. nih.gov
Intermediate 2 (I(2)) : This state possesses the full native helical structure and most of the native-like fluorescence from tryptophan-118 (located in the third helix), but little of the native fluorescence from tryptophan-58 (located in a long loop). nih.gov
This staged process indicates that half of the helical structure forms first, followed by the remaining helices, with the loop between the first and second helices folding last. nih.gov Equilibrium denaturation studies fit a two-state model and yield a Gibbs free energy of unfolding of 9.0 ± 0.3 kcal/mole. nih.gov
| Excipient | Observed Effect on Filgrastim | Reference |
|---|---|---|
| Polysorbate-20 | No observable changes to protein structure or dynamics at formulation concentration. | acs.org |
| Polysorbate-80 | No observable changes to protein structure or dynamics at formulation concentration. | acs.org |
| Sorbitol | Produces changes in fast motion dynamics (nanosecond and picosecond timescale). | acs.org |
Filgrastim's conformational stability is highly sensitive to environmental stressors, particularly pH and temperature. The protein is known to be relatively unstable for extended periods at physiologic temperature and pH. nih.gov
The pH of the formulation has a significant effect on the conformational stability of Filgrastim. acs.orgresearchgate.net Thermal unfolding studies monitored by circular dichroism show a clear trend: as the pH increases, the melting temperature (Tm) of the protein decreases, indicating lower thermal stability. acs.orgresearchgate.net At a pH of 4.0, a condition known to stabilize the conformation, the melting temperature is over 10°C higher than at a pH of 6.0. acs.orgresearchgate.net
Despite this inherent sensitivity, specific formulations of Filgrastim have been shown to be robust against certain environmental excursions. For instance, studies on Hospira's filgrastim formulation demonstrated that it remained stable and within all specification requirements after undergoing cyclical changes in temperature between 5°C and 25°C, exposure to room temperature for seven days, or freezing for three days. researchgate.net
| pH | Melting Temperature (Tm) in °C | Reference |
|---|---|---|
| 4.0 | 68.2 ± 1.0 | acs.org |
| 5.0 | 58.9 ± 0.6 | acs.org |
| 6.0 | 57.2 ± 0.5 | acs.org |
Computational and In Silico Modeling of Filgrastim Structure
Computational methods and in silico modeling are powerful tools for understanding the structural dynamics of biopharmaceuticals like Filgrastim, predicting their behavior, and analyzing potential variants.
Molecular dynamics (MD) simulations provide insights into the conformational flexibility and plasticity of proteins and their interactions with other molecules at an atomic level. rowan.edufu-berlin.de These simulations are used to study functional protein mechanisms and the dynamic interactions between a ligand and its receptor. fu-berlin.de
For Filgrastim, MD simulations can model its interaction with its specific cell surface receptor, the G-CSF receptor. drugbank.com This binding is the critical first step in stimulating the proliferation and differentiation of neutrophil progenitors. drugbank.comnih.gov Mechanism-based pharmacokinetic models, which are informed by principles similar to those explored in MD simulations, have been developed to account for this receptor-mediated process. nih.gov These models incorporate parameters for receptor binding, the turnover of free receptors, and the internalization of the drug-receptor complex. nih.gov Such modeling efforts have estimated the equilibrium dissociation constant (Kd) for the Filgrastim-receptor interaction to be approximately 16.38 pM, quantifying the high-affinity binding that is essential for the drug's activity. nih.gov
The manufacturing process for biopharmaceuticals can introduce low levels of product-related structural variants. High-sensitivity analytical techniques like mass spectrometry are used to identify and quantify these variants in Filgrastim products. researchgate.net Studies have identified several minor variants, including an acetylated Filgrastim variant and a variant with an additional C-terminal tryptophan extension. researchgate.net
Recombinant Expression and Biotechnological Production Methodologies of Filgrastim
Heterologous Expression Systems for Filgrastim (B1168352) Production
The choice of an expression system is a critical determinant of the yield, purity, and cost-effectiveness of recombinant protein production. For Filgrastim, a non-glycosylated protein, bacterial systems have proven to be highly effective. creative-biogene.comnih.gov
Escherichia coli (E. coli) is the most widely used and preferred host for the commercial production of Filgrastim. creative-biogene.comnih.gov This preference is due to several advantages offered by the E. coli expression system, including its well-understood genetics, rapid growth rate, and the ability to achieve high-density cell cultures, which translates to high yields of the recombinant protein. creative-biogene.comnih.gov Furthermore, the cost of culturing E. coli is relatively low due to the use of economical media. creative-biogene.com
Filgrastim produced in E. coli is a single-chain protein composed of 175 amino acids. nih.gov It differs slightly from the native human G-CSF as it is non-glycosylated and contains an additional N-terminal methionine residue, which is necessary for its expression in this bacterial host. globalrph.comfda.govnih.gov This form of recombinant methionyl human G-CSF (r-metHuG-CSF) has a molecular weight of approximately 18,800 daltons. globalrph.comfda.govquickcompany.in The gene for human G-CSF is inserted into E. coli using a plasmid vector, enabling the bacteria to synthesize the protein. globalrph.comrgbiotech.com
Achieving high-level expression of Filgrastim in E. coli is a primary objective in its manufacturing process. Several strategies are employed to maximize protein yield:
Codon Optimization: The genetic code of the human G-CSF gene is adapted to match the codon usage preference of E. coli. This enhances the efficiency of translation and significantly increases protein expression levels. frontiersin.org
Strong Promoter Systems: The use of strong and inducible promoter systems, such as the T7 promoter, allows for tightly controlled and high-level transcription of the G-CSF gene. mdpi.com Induction is often triggered by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific point in the cell culture growth phase. frontiersin.org
Optimization of mRNA Structure: The secondary structure at the 5' end of the mRNA transcript can influence the initiation of translation. Modifying the transcript sequence to disrupt stable secondary structures can lead to a significant increase in protein expression. frontiersin.org
Fermentation Process Optimization: Careful control of fermentation conditions such as temperature, pH, dissolved oxygen, and nutrient feed rates is crucial for achieving high cell density and maximizing the production of the recombinant protein. quickcompany.in For instance, a heat-inducible expression system can be used where cells are grown at a lower temperature (e.g., 30°C) and then subjected to a heat shock (e.g., 42°C) to induce protein expression. quickcompany.in
| Strategy | Description | Impact on Yield |
| Codon Optimization | Modifying the G-CSF gene sequence to match the codon bias of E. coli. | Increases translational efficiency and protein expression. |
| Strong Promoters | Utilizing powerful and controllable promoters like the T7 system. | Enables high-level transcription of the target gene. |
| mRNA Engineering | Altering the 5' end of the mRNA to prevent stable secondary structures. | Enhances the initiation of translation, boosting protein output. |
| Fermentation Control | Optimizing culture conditions (temperature, pH, nutrients). | Maximizes cell density and recombinant protein production. |
Protein Isolation and Refolding Strategies
A common consequence of high-level protein expression in E. coli is the accumulation of the recombinant protein in dense, insoluble aggregates known as inclusion bodies (IBs). nih.govspringernature.com While this can simplify initial isolation, it necessitates subsequent solubilization and refolding steps to obtain the biologically active protein. nih.gov
The initial step in recovering Filgrastim from the host cells involves cell lysis, which can be achieved through mechanical methods like high-pressure homogenization or sonication. quickcompany.in The dense inclusion bodies are then separated from other cellular components by centrifugation. quickcompany.in
To refold the protein into its correct three-dimensional structure, the inclusion bodies must first be solubilized. This is typically achieved using strong denaturing agents (chaotropes) that disrupt the non-covalent interactions holding the protein aggregates together. Common solubilizing agents include:
Urea: Often used at high concentrations (e.g., 8M). quickcompany.ingoogle.com
Guanidine Hydrochloride (GuHCl): Another potent chaotropic agent used for solubilization. google.comgoogle.com
These denaturants unfold the protein into its primary amino acid sequence. quickcompany.in Reducing agents may also be included in the solubilization buffer to break any incorrect disulfide bonds that may have formed within the inclusion bodies. quickcompany.in
Once the protein is fully denatured and solubilized, the denaturing agent is removed, typically through dilution or dialysis, to allow the protein to refold into its native, biologically active conformation. google.com The correct formation of the two intramolecular disulfide bonds in Filgrastim is critical for its activity. nih.govresearchgate.net This process is facilitated by the use of a redox system in the refolding buffer.
A redox system consists of a pair of reduced and oxidized thiol reagents that promote the correct pairing of cysteine residues. Commonly used redox systems for Filgrastim refolding include:
Cysteine/Cystine: This pair has been shown to be a cost-effective and efficient alternative to other redox systems. researchgate.netnih.gov Optimized concentrations, for example, 2 mM cysteine and 1 mM cystine, can significantly enhance the yield of correctly refolded G-CSF. researchgate.netnih.gov
Reduced Glutathione (GSH)/Oxidized Glutathione (GSSG): This is another widely used redox pair for facilitating proper disulfide bond formation during protein refolding. google.comgoogle.com
The refolding process is carefully controlled, with factors such as pH, temperature, and protein concentration being optimized to maximize the yield of active Filgrastim and minimize aggregation. google.com
| Redox System | Components | Key Advantage |
| Cysteine/Cystine | Cysteine (reduced), Cystine (oxidized) | Cost-effective and efficient for G-CSF refolding. researchgate.netnih.gov |
| Glutathione | GSH (reduced), GSSG (oxidized) | Commonly used and effective for promoting correct disulfide bond formation. google.comgoogle.com |
A more recent and innovative approach to Filgrastim production involves the formation of non-classical inclusion bodies (ncIBs). nih.govnih.gov Unlike classical IBs, which are composed of inactive, misfolded protein aggregates, ncIBs contain a significant amount of correctly folded or near-native protein. nih.govresearchgate.net
The formation of ncIBs is typically induced by lowering the cultivation temperature during the protein expression phase. nih.gov This slows down the rates of transcription and translation, allowing more time for the nascent polypeptide chain to fold correctly before aggregating. nih.gov
The primary advantage of producing Filgrastim as ncIBs is the simplification of the downstream processing. researchgate.net ncIBs can be solubilized under much milder, non-denaturing conditions, for example, using low concentrations of detergents like N-lauroylsarcosine. nih.govnih.govkne-publishing.com This process extracts the biologically active protein directly, potentially eliminating the need for harsh denaturation and subsequent complex refolding steps. researchgate.net This approach offers the potential for higher recovery yields and a more cost-effective and environmentally friendly manufacturing process. nih.govresearchgate.net Studies have shown that the concentration of correctly folded G-CSF extracted from ncIBs can be significantly higher than that obtained from classical IBs. kne-publishing.com
Advanced Protein Purification Techniques
The purification of Filgrastim from the complex mixture of cellular components following fermentation is a multi-step process that employs various chromatographic methods in sequence. The goal is to achieve a highly purified protein that meets stringent regulatory standards.
Affinity chromatography is a powerful technique that separates proteins based on a highly specific binding interaction between the protein and a ligand immobilized on a chromatographic resin. In the context of Filgrastim production, this method is often used when the protein is expressed as a fusion protein. For instance, G-CSF can be fused with a tag, such as thioredoxin (Trx), which facilitates its expression in a soluble form in Escherichia coli. The resulting Trx-G-CSF fusion protein can then be purified from the cell lysate using Nickel-Nitriloacetic acid (Ni-NTA) affinity chromatography, where the polyhistidine tag commonly included with the fusion partner binds specifically to the nickel ions on the resin. The purified fusion protein is subsequently cleaved to release the G-CSF molecule.
Ion Exchange Chromatography (IEC) is a cornerstone of Filgrastim purification, separating molecules based on their net surface charge. This technique is highly effective for separating Filgrastim from other proteins and impurities. Both anion and cation exchange chromatography can be used.
Cation exchange chromatography (CEX) is particularly common. In this method, the stationary phase (resin) is negatively charged. At a pH below its isoelectric point (pI), Filgrastim carries a net positive charge and binds to the resin. Impurities that are less positively charged or are negatively charged will not bind as strongly and can be washed away. The bound Filgrastim is then eluted by increasing the salt concentration or the pH of the mobile phase. This technique is used to purify both Filgrastim and its mono-PEGylated form. nih.gov A multi-step liquid chromatographic process that combines different ion exchange resins in series has been shown to yield Filgrastim with high purity. quickcompany.in
| Parameter | Description | Example Application | Reference |
| Chromatography Type | Cation Exchange Chromatography (CEX) | Purification of mono-PEGylated rhG-CSF. | nih.gov |
| Resin | SP Sepharose FF | A strong cation exchanger used to bind the positively charged protein. | nih.gov |
| Binding Buffer | 20 mM Sodium Acetate (B1210297), pH 4.5 | This buffer ensures the target protein has the appropriate charge to bind to the resin. | nih.gov |
| Elution Buffer | 20 mM Sodium Acetate, 1 M NaCl, pH 4.5 | The high salt concentration disrupts the electrostatic interaction, eluting the bound protein. | nih.gov |
| Outcome | Isolation of the mono-PEGylated form with high purity (around 99%). | Achieves significant purification in a single step. | nih.gov |
Size Exclusion Chromatography (SEC) separates molecules based on their size, or hydrodynamic radius. It is a critical step for removing aggregates, which are a common product-related impurity in biopharmaceutical production and can impact product safety and efficacy. In the Filgrastim purification process, SEC is often used as a final "polishing" step. The stationary phase consists of porous beads. Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the Filgrastim monomer, can enter the pores, increasing their path length and causing them to elute later. This technique effectively separates high-molecular-weight aggregates from the desired monomeric Filgrastim. nih.gov SEC methods have been developed for the simultaneous analysis of both Filgrastim and its pegylated form, pegfilgrastim, and their respective aggregates. creative-biogene.com
| Technique | Column Example | Mobile Phase Example | Purpose | Reference |
| SE-HPLC | TSKgel G4000PWXL (methacrylate-based) | 100 mM phosphate (B84403), pH 2.5 | Determination and quantification of pegfilgrastim aggregates. | google.com |
| SE-HPLC | Cross-linked agarose (B213101) and dextran (B179266) column | Alkaline sodium phosphate buffer | Simultaneous analysis of filgrastim and pegfilgrastim aggregates. | creative-biogene.com |
| Gel Filtration | Not specified | Not specified | Used as a second purification step to increase the purity of monoPEG-GCSF to over 96%. | kne-publishing.com |
To achieve the highest level of purity required for a therapeutic protein, a single chromatographic technique is insufficient. Therefore, downstream processes for Filgrastim employ an orthogonal approach, which involves using multiple purification steps that separate molecules based on different physicochemical principles (e.g., charge, size, hydrophobicity). google.com
A typical orthogonal purification scheme might involve:
Ion Exchange Chromatography (IEC): To separate based on charge.
Hydrophobic Interaction Chromatography (HIC): To separate based on hydrophobicity.
Size Exclusion Chromatography (SEC): To separate based on size and remove aggregates.
This combination ensures that impurities that might co-elute with Filgrastim in one step are removed in a subsequent step that utilizes a different separation mechanism. For example, a host cell protein with a similar charge to Filgrastim might be separated based on a difference in hydrophobicity. An orthogonal testing protocol using techniques like Reversed-Phase Liquid Chromatography (RP-LC) and SEC is essential for assessing the quality and purity of Filgrastim biosimilars.
Optimization of Fermentation and Downstream Processing for Filgrastim Yield and Quality
Maximizing the yield and ensuring the quality of Filgrastim requires careful optimization of both the upstream fermentation process and the downstream purification cascade. creative-biogene.com
High-Cell-Density Cultivation: Fed-batch fermentation is a common technique used to achieve high cell densities, which directly correlates with higher volumetric productivity of the recombinant protein. nih.govresearchgate.net
Media Composition: Optimizing the composition of the fermentation media, particularly the carbon and nitrogen sources, is crucial for supporting high-density growth and robust protein expression. researchgate.net
Induction Strategy: The timing and method of inducing protein expression can significantly impact yield. For some systems, a temperature shift can be used for induction, avoiding the cost of chemical inducers like IPTG. plos.org In other cases, optimizing the concentration of IPTG is necessary. researchgate.net
Genetic Optimization: Studies have shown that modifying the mRNA secondary structure at the 5' end of the G-CSF transcript through silent mutations can disrupt inhibitory structures and increase protein expression by as much as 60-fold. frontiersin.org
Downstream Processing Optimization: An efficient downstream process is vital not only for purity but also for maximizing the recovery of active Filgrastim. Key optimization parameters include:
Inclusion Body Washing and Refolding: The purity of the isolated inclusion bodies is critical. Washing steps using detergents can remove a significant percentage of lipopolysaccharides and host cell proteins. nih.gov The subsequent refolding step, where the denatured protein from the solubilized inclusion bodies is converted back to its active, correctly folded state, is a critical bottleneck. Optimizing refolding parameters, such as protein concentration, pH, and the concentration of additives like cysteine, has a major impact on the final yield of active protein. nih.govplos.org
By systematically optimizing each unit operation, from fermentation to final polishing, manufacturers can develop a robust and economical process for producing high-quality Filgrastim. researchgate.net
Pre Clinical Research Models and in Vitro Systems in Filgrastim Studies
Rodent Models for Hematopoiesis Research
Rodent models have been instrumental in the pre-clinical evaluation of Filgrastim (B1168352), providing foundational data on its efficacy in promoting neutrophil recovery and its pharmacokinetic and pharmacodynamic profiles.
Murine models are frequently used to study the effects of Filgrastim on myelosuppression induced by radiation or chemotherapy agents like cyclophosphamide (B585). In studies involving total body irradiation (TBI), Filgrastim has been shown to significantly improve survival by accelerating hematopoietic recovery. Although it does not prevent the initial drop in blood cell counts (cytopenia nadirs), it facilitates a more rapid recovery of white blood cells, neutrophils, platelets, and other hematologic parameters. nih.gov
Research has demonstrated that even abbreviated treatment schedules of Filgrastim can offer significant survival benefits. For instance, in CD2F1 mice exposed to 9.25 Gy TBI, a 3-day treatment course of Filgrastim significantly enhanced 30-day survival compared to both vehicle-treated groups and longer 16-day treatment regimens. nih.gov The timing of administration post-insult is a critical factor, with initiation of Filgrastim within 24 hours post-TBI generally showing optimal efficacy. nih.gov
In models of chemotherapy-induced neutropenia, Filgrastim treatment at the neutrophil nadir leads to a rapid recovery of white blood cell counts, which can overshoot normal levels. aacrjournals.org Studies using cyclophosphamide to induce neutropenia have shown that Filgrastim stimulates granulopoiesis, indicated by increased bone marrow thymidine (B127349) labeling indices, and promotes the rapid release of newly formed neutrophils into circulation. aacrjournals.orgresearchgate.net
Table 1: Efficacy of Filgrastim in Murine Models of Myelosuppression
| Model | Key Findings | Reference |
|---|---|---|
| Radiation-Induced Myelosuppression | 3 daily doses of 0.17 mg/kg Filgrastim significantly increased 30-day survival to 77% compared to 33% in the vehicle-treated group. | nih.gov |
| A 3-day treatment was superior to a 16-day treatment in improving 30-day survival post-TBI. | nih.gov | |
| Filgrastim did not prevent cytopenia nadirs but accelerated the recovery of neutrophils, platelets, and lymphocytes. | nih.gov | |
| Chemotherapy-Induced Myelosuppression | In cyclophosphamide-treated mice, Filgrastim administration at the neutrophil nadir led to a rapid recovery, with white cell counts reaching up to 19 x 10⁹/L by day 7. | aacrjournals.org |
| Filgrastim increased the proportion of bone marrow cells in DNA synthesis, indicating elevated proliferative activity. | aacrjournals.orgresearchgate.net |
Rat models are essential for determining the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Filgrastim. These studies help establish key parameters such as absorption, distribution, metabolism, and elimination, which are crucial for dose-finding and understanding the drug's behavior in a biological system.
Pharmacokinetic analyses in naïve Sprague-Dawley rats have been conducted to identify the human equivalent dose. cambridge.orgcambridge.org These studies show that after subcutaneous administration, Filgrastim has a half-life (t½) of approximately 3 hours. cambridge.org The maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC) are dose-dependent. europa.eudovepress.com Repeated daily dosing in rats did not lead to drug accumulation, and the kinetic profile remained consistent. europa.eu
Pharmacodynamic assessments in these models focus on the primary biological effect of Filgrastim: the stimulation of neutrophil production. Following administration, a significant increase in absolute neutrophil count (ANC) is observed. Studies have shown that daily doses in rats can result in neutrophil counts up to 32-fold higher than pre-dose values. cambridge.org This robust response confirms the potent stimulatory effect of Filgrastim on granulopoiesis.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Filgrastim in Rat Models
| Parameter | Value/Observation | Reference |
|---|---|---|
| Pharmacokinetics (PK) | ||
| Elimination Half-life (t½) | ~3 hours | cambridge.org |
| Time to Maximum Concentration (Tmax) | 2 to 8 hours | dovepress.com |
| Drug Accumulation | No accumulation observed with repeated daily dosing. | europa.eu |
| Pharmacodynamics (PD) | ||
| Neutrophil Response | Daily dosing for 8 days resulted in neutrophil counts up to 32-fold higher than pre-dose values. | cambridge.org |
| Human Equivalent Dose Determination | PK/PD analyses in naïve rats were used to select the apparent human equivalent dose for efficacy studies. | cambridge.org |
Rodent models, particularly in rats, have been developed to investigate the efficacy of Filgrastim as a medical countermeasure for the hematologic toxicity caused by sulfur mustard (SM). cambridge.orgcambridge.org Intravenous administration of SM in rats replicates key aspects of human exposure, including an initial lymphopenia followed by a delayed-onset neutropenia and thrombocytopenia. cambridge.orgoup.com
In these models, daily subcutaneous treatment with Filgrastim, initiated one day after SM exposure, does not prevent the onset of neutropenia. cambridge.orgnih.gov However, it significantly accelerates the recovery phase. cambridge.orgnih.gov While SM-challenged control animals experience a prolonged period of low neutrophil counts, Filgrastim-treated animals exhibit a rapid recovery of neutrophil counts starting around day 6 post-exposure. cambridge.orgcambridge.org By day 10, the neutrophil counts in the treated group can reach levels approximately 10-fold higher than those in vehicle-controls. cambridge.orgcambridge.org
This accelerated neutrophil recovery in Filgrastim-treated animals is associated with a more rapid resolution of clinical signs of toxicity and faster recovery of body weight compared to untreated controls. cambridge.org These findings provide evidence for the potential clinical utility of Filgrastim as an adjunct treatment following SM exposure. cambridge.orgnih.gov
Table 3: Effect of Filgrastim on Neutrophil Recovery in a Rat Model of Sulfur Mustard Toxicity
| Time Point (Post-SM Exposure) | Observation in Filgrastim-Treated Group vs. SM-Control Group | Reference |
|---|---|---|
| Day 4 | Similar delayed-onset neutropenia (nadir) observed in both groups. | cambridge.orgcambridge.org |
| Day 6 | Neutrophil counts begin to rapidly recover and are statistically indistinct from vehicle-challenged (unexposed) controls. | cambridge.orgcambridge.org |
| Days 7-10 | Neutrophil counts are statistically higher than in the SM-control group. | cambridge.orgcambridge.org |
| Day 10 | Neutrophil counts reach a peak, approximately 10-fold higher than vehicle-controls. | cambridge.orgcambridge.org |
Non-Human Primate (NHP) Models
Non-human primate models, particularly rhesus macaques, are considered highly relevant for studying hematopoietic syndromes due to their physiological similarity to humans. These models have been critical in evaluating Filgrastim as a medical countermeasure for radiation exposure.
Filgrastim has been extensively studied in NHP models of hematopoietic acute radiation syndrome (H-ARS). In pivotal studies, NHPs were exposed to mid-lethal doses of total-body irradiation (e.g., 7.50 Gy), which induces severe myelosuppression. nih.gov
When administered starting 24 hours after irradiation, Filgrastim significantly improves survival. One key study demonstrated a 38.3% increase in 60-day survival, with mortality reduced from 59.1% in the control group to 20.8% in the Filgrastim-treated group. nih.govnih.gov This survival benefit is directly linked to the accelerated recovery of the hematopoietic system.
Filgrastim treatment significantly shortens the duration of severe neutropenia (Absolute Neutrophil Count <500 cells/μL). nih.gov In irradiated NHPs, Filgrastim reduced the duration of neutropenia by 4.3 days, from 18.6 days in the control cohort to 14.3 days in the treated cohort. oup.comnih.gov While the treatment does not affect the lowest point of the neutrophil count (nadir), the faster recovery is critical for reducing the risk of opportunistic infections during the period of immunosuppression. nih.gov
Table 4: Efficacy of Filgrastim in NHP Models of Acute Radiation Syndrome
| Parameter | Control Group (Irradiation + Supportive Care) | Filgrastim-Treated Group (Irradiation + Supportive Care + Filgrastim) | Reference |
|---|---|---|---|
| 60-Day Overall Mortality | 59.1% (13/22 animals) | 20.8% (5/24 animals) | nih.govnih.gov |
| Survival Improvement | - | 38.3% | nih.govnih.gov |
| Duration of Neutropenia (ANC <500 cells/μL) | 18.6 ± 0.8 days | 14.3 ± 0.5 days | nih.gov |
| Duration of Severe Neutropenia (ANC <100 cells/μL) | 12.3 ± 0.6 days | 10.4 ± 0.6 days | nih.gov |
| Absolute Neutrophil Count (ANC) Nadir | 1.5 ± 1.0 cells/μL | 5.0 ± 2.0 cells/μL (Not statistically different) | nih.gov |
NHP models receiving Filgrastim after radiation exposure are also used for biodosimetry research, which aims to identify and validate biomarkers that can assess the absorbed radiation dose and predict injury severity. nih.govresearchgate.net The assessment of such biomarkers is critical for developing effective triage and treatment strategies in the event of a mass casualty radiological incident. nih.gov
These studies have led to the identification and validation of a multiparametric biomarker panel. nih.govresearchgate.net While a definitive, single list of biomarkers is not universally established, research in NHP models points to several promising candidates. These include:
Hematological Parameters: Changes in peripheral blood cell counts, particularly the rate of decline in lymphocytes and neutrophils, serve as robust indicators of absorbed radiation dose. nih.gov
Protein Biomarkers: Circulating proteins are analyzed for changes post-irradiation. Candidates that have been investigated include C-reactive protein (CRP), amylase, and various cytokines like Interleukin-18 (IL-18). nih.gov
Metabolic Biomarkers: Metabolites such as citrulline have been identified as a potential biomarker for radiation-induced gastrointestinal injury, as its plasma concentration is inversely proportional to the degree of tissue damage. nih.gov
Genomic and Transcriptomic Markers: Gene expression profiling has identified a number of genes (e.g., FDXR, GADD45A) whose expression levels correlate with radiation dose. plos.org
The use of Filgrastim in these models allows researchers to study how a medical countermeasure influences these biomarkers, helping to distinguish between the effects of the radiation injury itself and the response to treatment. nih.gov
Pharmacokinetic/Pharmacodynamic Scaling from NHPs to Humans
The translation of pharmacokinetic (PK) and pharmacodynamic (PD) data from non-human primates (NHPs) to humans is a critical step in the clinical development of biotherapeutics like Filgrastim. NHPs, particularly rhesus monkeys, are often the most relevant preclinical species for biologics due to their physiological and genetic similarity to humans.
One study involving lethally irradiated rhesus monkeys utilized a Filgrastim dose that was determined to be bioequivalent to the proposed human dose based on previous PK/PD analysis. nih.gov This highlights the predictive value of NHP models in establishing clinically relevant dosing regimens. The design of such studies is crucial for accurately predicting the concentration-effect relationship in humans and informing the design of first-in-human clinical trials. researchgate.net
While direct comparative data on the scaling of Filgrastim PK/PD from NHPs to humans is not extensively detailed in the provided search results, the general principles of interspecies scaling for biologics are well-established. These often involve allometric scaling, which considers differences in body weight and other physiological parameters between species. However, for biologics, target-mediated drug disposition can lead to non-linear pharmacokinetics, making simple allometric scaling challenging. Therefore, more sophisticated PK/PD models that incorporate target binding and turnover are often necessary to accurately predict human pharmacokinetics from NHP data.
The value of NHP studies lies in their ability to integrate in vivo data with in vitro information to build these predictive models. researchgate.net These models can then be used to simulate human exposure and response, thereby guiding dose selection for clinical trials. The similarities and differences in the biological systems that govern the PK and PD of monoclonal antibodies and other biologics in NHPs and humans are key considerations in the successful translation of preclinical findings. researchgate.net
Novel Animal Models for Biological Activity Evaluation (e.g., Zebrafish)
The zebrafish (Danio rerio) has emerged as a valuable and innovative animal model for the in vivo evaluation of the biological activity of Filgrastim and other hematopoietic growth factors. nih.gov This is due to several advantageous features, including their rapid development, optical transparency of embryos and larvae, and the high degree of conservation of hematopoietic pathways between zebrafish and mammals. youtube.com
Zebrafish models offer a platform for rapid and cost-effective screening of the bioactivity and potential toxicity of new compounds, including biosimilars. nih.gov The ease of genetic manipulation in zebrafish also allows for the creation of specific disease models to study the therapeutic effects of Filgrastim.
Key applications of the zebrafish model in Filgrastim research include:
Bioactivity Assays: The physiological effects of Filgrastim can be measured by observing the dispersion of melanophores in zebrafish larvae, providing a quantifiable measure of its biological potency. mdpi.com
Myelopoiesis Studies: The transparent nature of zebrafish embryos allows for real-time imaging of myelopoiesis, the process of neutrophil development, which is the primary target of Filgrastim's action.
Toxicology Screening: Zebrafish are increasingly used for toxicological evaluation of new drugs due to the high concordance in toxicological outcomes between zebrafish and mammals. mdpi.com
The development and validation of zebrafish bioassays provide a powerful tool for the preclinical assessment of Filgrastim and its biosimilars, contributing to a reduction in the use of mammalian models in early-stage drug development.
In Vitro Cell Line Systems for Mechanistic and Functional Studies (e.g., NFS-60 cells)
In vitro cell line systems are indispensable tools for elucidating the mechanism of action and assessing the functional activity of Filgrastim. The murine myeloblastic cell line, NFS-60, is the most widely used and well-characterized cell line for these purposes. nih.govnih.gov
NFS-60 Cells:
NFS-60 cells are dependent on granulocyte colony-stimulating factor (G-CSF) for their proliferation and survival, making them an ideal model to study the biological activity of Filgrastim. nih.govresearchgate.net These cells are routinely used in:
Cell Proliferation Assays: The potency of Filgrastim is determined by its ability to stimulate the proliferation of NFS-60 cells. nih.govnih.gov This is typically measured using colorimetric or fluorometric methods that quantify cell viability. researchgate.net
Receptor Binding Assays: Radioligand binding assays using NFS-60 cells are performed to assess the binding affinity of Filgrastim to the G-CSF receptor. nih.gov
Biosimilar Comparability Studies: NFS-60 cell-based assays are a cornerstone of the analytical similarity assessment for Filgrastim biosimilars, comparing their potency and functional characteristics to the reference product. nih.govfda.gov
The table below summarizes the key applications of NFS-60 cells in Filgrastim studies:
| Assay Type | Purpose | Key Parameters Measured |
| Cell Proliferation Assay | To determine the biological potency of Filgrastim. | EC50 (Effective Concentration, 50%) |
| Receptor Binding Assay | To assess the binding affinity of Filgrastim to the G-CSF receptor. | IC50 (Inhibitory Concentration, 50%) |
Other Leukemic Cell Lines:
In addition to NFS-60 cells, other leukemic cell lines have been used to investigate the effects of Filgrastim on different hematopoietic lineages. For instance, studies using the Kasumi-1 (AML with AML1/ETO gene rearrangement) and CTV-1 (AML without AML1/ETO gene rearrangement) cell lines have shown that G-CSF can stimulate proliferation and induce differentiation in certain leukemic cells. nih.govresearchgate.net These studies provide valuable insights into the potential effects of Filgrastim on malignant cells and contribute to a comprehensive understanding of its biological activity.
Development of Predictive Pre-clinical Models
The development of robust and predictive preclinical models is essential for the efficient development and evaluation of Filgrastim and its biosimilars. These models aim to accurately forecast the clinical efficacy and safety of the drug, thereby reducing the attrition rate of drug candidates in later stages of development.
In Vitro Potency Assays:
A significant advancement in preclinical modeling for Filgrastim has been the development and validation of in vitro cell-based potency assays as alternatives to traditional in vivo animal studies. nih.gov These assays, primarily using the NFS-60 cell line, have been shown to be linear, accurate, and precise for measuring the biological activity of Filgrastim. eurofinsus.com
The establishment of a significant correlation between liquid chromatography assays and in vitro biological assays has paved the way for using these analytical methods for potency assessment. nih.gov This transition from complex and time-consuming animal assays to robust and precise instrumental methods represents a major step forward in the preclinical evaluation of Filgrastim. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
PK/PD modeling plays a crucial role in the development of predictive preclinical models for Filgrastim. These models integrate data from in vitro and in vivo studies to simulate the time course of drug concentration and its effect on the body.
Key aspects of PK/PD modeling for Filgrastim include:
Characterizing Non-Linear Pharmacokinetics: Filgrastim exhibits non-linear pharmacokinetics, and PK/PD models are essential to understand and predict its absorption, distribution, metabolism, and elimination. drugbank.com
Modeling Granulopoiesis: Sophisticated models have been developed to describe the complex process of granulopoiesis and the effect of Filgrastim on neutrophil production and maturation. nih.gov
Predicting Clinical Outcomes: These models can be used to predict the clinical outcomes of chemotherapy-induced neutropenia and the efficacy of Filgrastim prophylaxis. nih.gov Population PK/PD models have been successfully developed to describe the granulopoietic effects of Filgrastim in healthy volunteers. nih.gov
The continuous refinement of these predictive models, incorporating data from novel in vitro and in vivo systems, is crucial for accelerating the development of new and improved Filgrastim-based therapies.
Investigative Research on Filgrastim S Broader Biological Modulations Beyond Neutrophil Production
Filgrastim (B1168352) and Immunomodulation
Beyond its hematopoietic effects, Filgrastim exerts significant immunomodulatory functions, influencing both the innate and adaptive arms of the immune system. This modulation involves altering cytokine production and affecting the function and proliferation of various immune cells.
Research indicates that Filgrastim can induce a shift in the cytokine environment, generally promoting an anti-inflammatory response. In studies involving healthy volunteers, treatment with Filgrastim led to a reduced release of key pro-inflammatory cytokines—specifically tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and interferon-gamma (IFN-γ)—from whole blood when stimulated with endotoxin (B1171834). nih.govresearchgate.net The suppressive effect on TNF-α and IFN-γ appears to be mediated through the suppression of IL-12, as the in-vitro addition of IL-12 restored the release of these cytokines. nih.gov This suggests that endogenous G-CSF may act as a counter-regulator in the inflammatory cytokine cascade. nih.govresearchgate.net
Filgrastim's influence extends to the adaptive immune system, particularly on lymphocyte populations. Studies have shown a biphasic effect on lymphocyte proliferation; an initial increase in proliferation and IL-2 release was observed around day two of treatment, followed by a significant reduction in proliferation from day five onwards. nih.govresearchgate.net Despite the reduced proliferation ex vivo, Filgrastim treatment in vivo led to a doubling of all T-cell populations by day eight. nih.govresearchgate.net Further research in specific patient populations, such as those with HIV, has shown that Filgrastim can restore reduced interleukin-2 (B1167480) (IL-2) formation. johnshopkins.edu In the context of allergic responses, one case study reported that Filgrastim treatment transiently increased the numbers of CD8+CD60+ T cells and CD23+ cells, which are known regulators of Immunoglobulin E (IgE), while simultaneously decreasing serum IgE levels. nih.gov
| Immune Component | Observed Effect of Filgrastim | Source |
|---|---|---|
| Pro-inflammatory Cytokines (TNF-α, IL-12, IFN-γ) | Reduced release in response to endotoxin stimulation. | nih.govresearchgate.net |
| Lymphocyte Proliferation (ex vivo) | Initial increase followed by a reduction from day 5 onwards. | nih.govresearchgate.net |
| T-Cell Populations (in vivo) | Doubling of all T-cell populations by day 8. | nih.gov |
| Interleukin-2 (IL-2) | Initial increase in release; restored formation in HIV patients. | nih.govjohnshopkins.edu |
| Immunoglobulin E (IgE) | Transiently suppressed serum levels. | nih.gov |
| CD8+CD60+ T cells & CD23+ cells | Transiently increased numbers. | nih.gov |
In addition to increasing neutrophil counts, Filgrastim also influences their functional capabilities. It stimulates the release of neutrophils from bone marrow storage pools and acts to increase the phagocytic activity of mature neutrophils. pediatriconcall.com This enhancement of function is a critical aspect of its therapeutic effect in preventing infections in neutropenic patients. Furthermore, Filgrastim is known to mobilize bone marrow-derived stem and progenitor cells into the bloodstream. nih.gov This mobilization is partly achieved through the stimulation of stromal cell-derived factor 1 (SDF-1), which in turn interacts with the C-X-C chemokine receptor type 4 (CXCR4) to facilitate the migration of these cells. nih.gov
Research on Filgrastim's Interaction with Tumor Biology
The interaction between Filgrastim and tumor biology is an area of active investigation, with studies exploring its potential to influence tumor cell signaling, proliferation, migration, and the tumor microenvironment.
The stromal cell-derived factor-1 (SDF-1)/C-X-C chemokine receptor type 4 (CXCR4) signaling axis is known to play a significant role in tumor progression, including proliferation and metastasis. researchgate.netnih.gov Research has shown that Filgrastim can increase levels of SDF-1. nih.gov This is significant because many tumor cells, including breast cancer, express the CXCR4 receptor. nih.govresearchgate.net The binding of SDF-1 to CXCR4 can activate downstream signaling pathways such as PI3K/AKT, NF-κB, and JAK/STAT, which are involved in cell chemotaxis and proliferation. nih.gov Studies using breast cancer models have suggested that Filgrastim may promote tumor cell migration and metastasis through the upregulation of the SDF-1/CXCR4 axis. nih.govresearchgate.net In these models, the knockout of the CXCR4 receptor was shown to decrease cell proliferation, migration, and invasion, highlighting the pathway's importance. nih.gov
The potential for Filgrastim to directly stimulate the proliferation of malignant cells that express the G-CSF receptor (G-CSFR) is a critical area of study. Research has demonstrated that G-CSF can stimulate proliferation in certain leukemic cell lines. researchgate.netnih.gov For instance, both Filgrastim and another G-CSF form, lenograstim, significantly stimulated the proliferation of AML1/ETO+ Kasumi-1 leukemic cells. nih.gov However, the effect is not universal across all cancer cells. Studies on other cell lines, such as the K562 and U266 lines, showed only a slight or no increase in proliferation upon treatment with G-CSF. researchgate.netnih.gov In solid tumors, G-CSFR mRNA expression has been identified in various cell lines, including hepatoblastoma and breast carcinoma, suggesting that therapeutic G-CSF might stimulate these malignant cells. nih.gov Beyond proliferation, Filgrastim has been shown in in-vitro models to affect the migration of 4T1 breast cancer cells, an effect that was diminished by the knockout of the CXCR4 receptor. nih.gov
| Cell Line | Cancer Type | Effect of Filgrastim on Proliferation | Source |
|---|---|---|---|
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Significant stimulation of proliferation. | nih.gov |
| CTV-1 | Acute Myeloid Leukemia (AML) | Very mild proliferation. | researchgate.net |
| K562 | Chronic Myeloid Leukemia (CML) | Slight increase only at the highest dose. | researchgate.netnih.gov |
| U266 | Multiple Myeloma (MM) | No proliferation observed. | researchgate.netnih.gov |
| 4T1 | Murine Breast Cancer | Increased cell proliferation. | nih.gov |
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pre-clinical evidence suggests that G-CSF may play a role in modulating this process. Studies have noted that G-CSF can stimulate blood vessel formation, an effect that has been explored for its therapeutic potential in stroke recovery. nih.gov In cancer-related research, G-CSF was found to accelerate the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in vitro, a common model for studying angiogenesis. researchgate.net This pro-angiogenic potential may also be linked to the mobilization of CD34+ progenitor cells, which have been shown to contribute to neovascularization. nih.gov These findings suggest that by promoting angiogenesis, G-CSF could potentially influence the tumor microenvironment, although the precise implications for tumor progression in clinical settings require further investigation.
Potential Influence on Tumor Microenvironment and Metastatic Processes in Experimental Models
Recent research has increasingly focused on the role of Granulocyte Colony-Stimulating Factor (G-CSF), the class of which Filgrastim is a member, in modulating the tumor microenvironment (TME). These studies suggest that G-CSF may have tumor-promoting effects on both the cancer cells and the surrounding TME. nih.gov
Experimental models have shown that G-CSF can directly affect tumor cells, promoting their proliferation, migration, and the longevity of tumor stem cells. nih.gov Furthermore, G-CSF may encourage the development of pro-tumorigenic immune cell phenotypes, such as M2 macrophages, myeloid-derived suppressor cells, and regulatory T cells. nih.gov High levels of G-CSF are produced by several types of cancers, including colon, breast, lung, and pancreatic cancer, and its presence within the TME has been linked to malignancy progression, metastasis, and poorer patient prognosis. nih.gov
One of the key mechanisms implicated in Filgrastim's influence on metastasis is the SDF-1/CXCR4 signaling pathway. nih.gov Research on animal models of breast cancer has indicated that Filgrastim can increase stromal cell-derived factor 1 (SDF-1), which in turn stimulates the C-X-C chemokine receptor type 4 (CXCR4). nih.gov This interaction promotes cell survival, proliferation, and angiogenesis, ultimately increasing the potential for tumor cell metastasis. nih.gov The activation of the CXCR4 receptor appears to be a conserved evolutionary response that can heighten cancer cell proliferation and migration. nih.gov In these experimental models, the knockout of the CXCR4 receptor led to a reduction in cell metastasis. nih.gov
The signaling pathways involved are complex, with the SDF-1/CXCR4 axis capable of stimulating the PI3K/AKT, NF-κB, and JAK/STAT signaling pathways, all of which are correlated with tumorigenesis. nih.gov The Jak-Stat pathway, in particular, is a recognized signaling route through which G-CSF, via its receptor (G-CSF-R), regulates cell proliferation in various cancer cell types, including leukemia and bladder cancer. researchgate.net
Table 1: Research Findings on Filgrastim's Influence on the Tumor Microenvironment
| Research Focus | Experimental Model | Key Findings | Implicated Pathways |
|---|---|---|---|
| Metastasis | Animal model of breast cancer | Filgrastim increased cancer cell metastasis. Knockout of the CXCR4 receptor reduced metastasis. nih.gov | SDF-1/CXCR4, PI3K/AKT, NF-κB, JAK/STAT nih.gov |
| Tumor Progression | Various cancer models (colon, breast, lung, etc.) | G-CSF promotes tumor cell proliferation, migration, and stem cell longevity. nih.gov | Not specified |
| Immune Cell Phenotypes | General tumor models | G-CSF may promote pro-tumorigenic M2 macrophages, myeloid-derived suppressor cells, and regulatory T cells. nih.gov | Not specified |
| Cell Proliferation | Leukemia, bladder cancer, and glioma cell lines | G-CSF induces cell proliferation via the G-CSF receptor. researchgate.net | Jak-Stat pathway researchgate.net |
Exploring Filgrastim's Effects on Other Cell Lineages and Organs (Research Focus)
While Filgrastim is lineage-specific and primarily affects neutrophils, research has identified its modulatory effects on other cell lineages and organs. nih.gov
Investigations have shown that Filgrastim can cause a minor increase in monocyte and lymphocyte counts, although the clinical significance of this remains unknown. drugbank.com Beyond simply increasing numbers, Filgrastim also appears to induce functional activation in neutrophils, including enhanced phagocytic ability and increased expression of certain cell surface antigens. drugbank.com
In the context of the broader immune system, Filgrastim has a demonstrated stimulatory effect on Th2 lymphocyte-inducing dendritic cells. nih.gov These cells are involved in facilitating humoral immune responses but also produce inhibitory cytokines that can diminish cell-mediated immunity. nih.gov Conversely, Filgrastim does not appear to have a significant effect on monocytes or macrophages. nih.gov In studies involving leukemic cell lines (Kasumi-1), Filgrastim treatment was shown to increase the percentage of CD11b positive cells, indicating a differentiation effect. researchgate.net
Research and clinical observations have also documented Filgrastim's potential impact on various organs. One of the more significant, though rare, adverse effects is spleen enlargement and potential rupture. oncolink.org Serious lung problems, such as acute respiratory distress syndrome (ARDS) and alveolar hemorrhage, have also been reported. oncolink.orgwikipedia.org Another observed effect is aortitis, an inflammation of the aorta, which can manifest with symptoms like fever, back pain, and fatigue. oncolink.org
Table 2: Effects of Filgrastim on Other Cell Lineages and Organs
| Affected Component | Observed Effect | Source |
|---|---|---|
| Cell Lineages | ||
| Monocytes & Lymphocytes | Minor increase in counts. drugbank.com | drugbank.com |
| Dendritic Cells | Stimulatory effect on Th2 lymphocyte-inducing dendritic cells. nih.gov | nih.gov |
| Leukemic Cells (Kasumi-1) | Increased percentage of CD11b positive cells. researchgate.net | researchgate.net |
| Organs | ||
| Spleen | Enlargement and potential for rupture. oncolink.org | oncolink.org |
| Lungs | Acute Respiratory Distress Syndrome (ARDS), Alveolar Hemorrhage. oncolink.orgwikipedia.org | oncolink.orgwikipedia.org |
| Aorta | Aortitis (inflammation of the aorta). oncolink.org | oncolink.org |
Protein Engineering and Formulation Science of Filgrastim
Rational Design of Filgrastim (B1168352) Variants
The therapeutic efficacy of Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (r-metHuG-CSF), has been significantly enhanced through protein engineering. These modifications primarily aim to improve its pharmacokinetic profile, leading to the development of long-acting variants.
PEGylation Strategies for Pharmacokinetic Modification (e.g., Pegfilgrastim)
A key strategy to extend the circulating half-life of Filgrastim is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This process resulted in the development of Pegfilgrastim, a long-acting version of the drug.
The primary goal of PEGylating Filgrastim is to increase its molecular size. nih.govpnas.org This increase surpasses the renal clearance threshold, significantly reducing its elimination through the kidneys. nih.govmdpi.comresearchgate.net Consequently, the clearance of Pegfilgrastim becomes predominantly mediated by neutrophils and their precursors. nih.govresearchgate.net This neutrophil-mediated clearance is a self-regulating mechanism; as neutrophil counts recover, more receptors are available to bind and clear the drug. nih.gov
The development of Pegfilgrastim involved extensive analysis of conjugation chemistries. nih.gov A successful approach involves the covalent conjugation of a single 20 kDa monomethoxy-PEG molecule to the N-terminal methionyl residue of Filgrastim. nih.govnih.gov This specific, site-directed attachment ensures a homogenous product with predictable pharmacological properties. The modification has been shown to prolong the half-life of Filgrastim significantly, allowing for less frequent administration compared to the parent molecule. pnas.org
Impact of PEGylation on Protein Conformation, Stability, and Amphiphilicity
The addition of a PEG moiety to Filgrastim induces several changes in its physicochemical properties, although it does not fundamentally alter its mechanism of action. nih.gov
Conformation and Stability: Studies using circular dichroism have indicated that PEGylation does not significantly alter the temperature-induced conformational changes of Filgrastim. creative-proteomics.comnih.gov However, PEGylation has been shown to improve resistance to heat-induced aggregation. While Filgrastim aggregates can grow to sizes greater than 2 μm, the presence of the attached PEG molecule in Pegfilgrastim minimizes the aggregate size to below 120 nm. creative-proteomics.comresearchgate.net This suggests that PEGylation enhances the physical stability of the protein by sterically hindering protein-protein interactions that lead to aggregation. Diverse studies suggest that PEG-based changes to the solvation of the protein surface are a key factor in whether PEGylation results in significant increases in conformational stability. frontiersin.org
Amphiphilicity: PEGylation increases the amphiphilic nature of Filgrastim. creative-proteomics.comnih.gov This is evidenced by a greater reduction in surface tension compared to the non-PEGylated form. creative-proteomics.comresearchgate.net This increased amphiphilicity can influence the protein's interaction with interfaces and other molecules in its environment.
Amino Acid Modifications and their Functional Consequences
Beyond PEGylation, amino acid modifications have been explored to enhance the properties of Filgrastim. These modifications aim to improve stability, activity, or provide alternative sites for conjugation.
One example of a modified G-CSF is nartograstim, which incorporates several amino acid substitutions compared to the native sequence. creative-proteomics.com Another reported modification is the substitution of cysteine at position 17 with alanine (B10760859) (Cys17Ala). This change has been shown to result in a G-CSF variant with improved stability in plasma. nih.gov
Further engineering has involved adding specific amino acid residues to the N-terminus. The addition of arginine, glycine, and serine residues may enhance the binding affinity of G-CSF to its receptor, potentially leading to higher bioactivity. nih.gov Site-directed mutagenesis has also been used to remove potential PEGylation sites (e.g., K16R, K34R, K40R) and introduce new ones at specific locations (e.g., T105K, S159K) to create well-defined, multi-PEGylated G-CSF variants. creative-proteomics.com While Filgrastim itself is a variant of the native human G-CSF, differing by the addition of an N-terminal methionine necessary for its expression in E. coli and the lack of O-glycosylation, further low-level product-related variants have been identified in some commercial products. researchgate.netnih.gov These can include acetylated forms or variants with a C-terminal tryptophan extension. nih.gov
| Modification | Functional Consequence |
|---|---|
| N-terminal Methionine | Required for expression in E. coli. researchgate.net |
| Cys17Ala Substitution | Improved plasma stability. nih.gov |
| N-terminal addition of Arginine, Glycine, Serine | Potentially enhanced receptor binding and bioactivity. nih.gov |
| Lysine to Arginine substitutions (e.g., K16R, K34R, K40R) | Removal of potential PEGylation sites for more controlled conjugation. creative-proteomics.com |
| Introduction of Lysine residues (e.g., T105K, S159K) | Creation of new, specific PEGylation sites. creative-proteomics.com |
Formulation Development and Stability Research
The development of a stable formulation is critical for the therapeutic viability of protein drugs like Filgrastim. This involves the careful selection of excipients and rigorous testing under various stress conditions.
Role of Excipients (e.g., Polysorbates, Sorbitol, Acetate (B1210297), Sucrose, Trehalose) in Protein Stability
Excipients are inactive ingredients that are essential for maintaining the stability and integrity of the active pharmaceutical ingredient. In Filgrastim formulations, several key excipients play specific roles.
Polysorbates (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are included to prevent protein aggregation and surface adsorption. creative-proteomics.comnih.gov They achieve this by preferentially adsorbing at interfaces, thereby protecting the protein from interface-mediated unfolding and denaturation. nih.gov However, studies have shown that the presence of polysorbate 20 did not minimize thermal-induced instability for either Filgrastim or Pegfilgrastim, suggesting its primary role is in preventing surface-induced aggregation rather than thermal stabilization. creative-proteomics.comnih.gov
Sorbitol: This sugar alcohol acts as a stabilizer and tonicity modifier. The addition of sorbitol has been shown to affect the fast-motion dynamics of the protein backbone, specifically relaxing helices B and C and reducing the mobility of a loop region (loop CD).
Acetate: Acetate is used as a buffering agent to maintain the pH of the formulation, which is critical for the stability of Filgrastim. A pH of 4.0 is known to stabilize the conformation of Filgrastim.
Sucrose and Trehalose: These sugars are commonly used as cryoprotectants and lyoprotectants, providing stability during freezing, drying, and long-term storage in the solid state. They are thought to work by forming a protective glassy matrix around the protein, restricting molecular mobility and preventing denaturation.
| Excipient | Primary Role in Filgrastim Formulation |
|---|---|
| Polysorbate 20/80 | Prevents surface adsorption and aggregation. creative-proteomics.comnih.gov |
| Sorbitol | Stabilizer and tonicity modifier. |
| Acetate | Buffering agent to maintain optimal pH. |
| Sucrose | Cryoprotectant and lyoprotectant. |
| Trehalose | Cryoprotectant and lyoprotectant. |
Thermal Stress Testing for Formulation Assessment
Thermal stress testing is a valuable tool for rapidly assessing and comparing the stability of different Filgrastim formulations. By subjecting the formulations to elevated temperatures, the degradation pathways of the protein can be accelerated, allowing for the identification of less stable products in a shorter timeframe.
One approach involves incubating Filgrastim products at 57°C for a short period, such as 4 hours. The stability of the protein is then assessed using techniques like size-exclusion high-performance liquid chromatography (SE-HPLC) to quantify the remaining monomer and detect the formation of aggregates (dimers, trimers, and high molecular weight aggregates). In vitro biological assays can also be used to determine the remaining potency of the stressed samples. These studies have demonstrated a good correlation between the physical stability (as measured by SE-HPLC) and the biological activity of Filgrastim, indicating that formulations that are more resistant to thermal stress are more likely to maintain their therapeutic efficacy. Forced degradation studies under various conditions, including heat, light, and high pH, are a critical component of comparing the stability profiles of different Filgrastim products.
pH and Osmolality Considerations in Long-Term Stability
The long-term stability of filgrastim in aqueous formulations is critically dependent on maintaining an optimal pH and appropriate osmolality. These parameters are fundamental to preserving the protein's native conformation, minimizing chemical degradation, and preventing physical instabilities over its shelf life.
Influence of pH on Conformational Stability
Studies monitoring the thermal stability of filgrastim at different pH values have provided quantitative evidence for this stabilization. Using circular dichroism, researchers have observed a dramatic increase in the melting temperature (Tm) of filgrastim at pH 4.0 compared to higher pH levels. For instance, a shift of approximately 10°C in melting temperature has been recorded when the pH is decreased from 5.0 to 4.0, indicating a significant gain in conformational stability. researchgate.net This acidic environment is also vital for stabilizing specific, partially solvent-exposed amino acid residues, such as Cysteine-17, preventing modifications that could lead to degradation. nih.gov Conversely, at neutral pH, stability is limited, and the protein has a greater propensity to aggregate. thermofisher.comnih.gov
Role of Osmolality in Formulation Stability
Osmolality, adjusted using tonicity modifiers, is another key factor in developing a stable filgrastim formulation. While the primary goal of tonicity modifiers in many pharmaceutical preparations is to render them isotonic, in protein formulations, they also serve as stabilizers. Sorbitol is the most common excipient used to adjust the osmolality in filgrastim products. acs.orgnih.gov The innovator product, Neupogen, contains 274 mM sorbitol in a 10 mM sodium acetate buffer at pH 4.0. nih.gov
Sorbitol, a polyol, contributes to the stability of filgrastim through several mechanisms related to its effect on the solution's properties. As a preferential exclusion agent, sorbitol is excluded from the protein's surface, which leads to preferential hydration of the filgrastim molecule. This phenomenon increases the thermodynamic energy required to unfold the protein, thus stabilizing its native state. Nuclear Magnetic Resonance (NMR) studies have shown that the addition of sorbitol can alter the dynamics of the protein backbone, specifically relaxing helices B and C, which in turn reduces the mobility of certain loop regions. nih.gov While not directly inducing structural changes in the absence of stress, sorbitol provides a stabilizing environment that protects the protein during storage and from various stresses it may encounter. nih.gov By maintaining an appropriate osmolality, excipients like sorbitol help to minimize water activity and reduce the rates of certain degradative chemical reactions, contributing significantly to the long-term stability of the final product.
Table 1: Influence of pH on the Thermal Stability of Filgrastim
| pH Value | Melting Temperature (Tm) | Observation |
|---|---|---|
| 4.0 | ~68.2°C | Highest conformational stability observed. researchgate.net |
| 5.0 | ~58.9°C | Significant decrease in stability compared to pH 4.0. researchgate.net |
| 6.0 | ~57.2°C | Further reduction in thermal stability. researchgate.net |
| 7.0 | Not specified | Aggregation is known to occur slowly but extensively at 37°C. nih.gov |
Prevention of Physical Instabilities (e.g., Aggregation)
A primary challenge in the formulation of therapeutic proteins like filgrastim is the prevention of physical instabilities, the most common of which is aggregation. Aggregation involves the association of protein monomers to form dimers, trimers, and larger, often insoluble, high-molecular-weight species. This process can compromise the product's efficacy and potentially lead to immunogenicity. The prevention of aggregation in filgrastim formulations is achieved through a multi-faceted approach involving strict pH control and the inclusion of specific stabilizing excipients.
Control of pH to Mitigate Aggregation
As discussed previously, maintaining the formulation at an acidic pH of 4.0 is the cornerstone of preventing filgrastim aggregation. nih.gov At this pH, the protein is well below its isoelectric point (pI) of approximately 6.1. nih.gov Consequently, the protein molecules carry a net positive charge, leading to electrostatic repulsion between them. This repulsive force is a powerful deterrent to self-association and subsequent aggregation. nih.gov Studies have consistently shown that G-CSF is resistant to aggregation at pH values below 5.0, a characteristic that is fundamental to its liquid formulation. nih.gov As the pH increases towards the isoelectric point, the net charge on the protein decreases, electrostatic repulsion is minimized, and the propensity for aggregation increases dramatically. nih.gov
Role of Surfactants in Preventing Surface-Induced Aggregation
Protein aggregation can be initiated at interfaces, such as the air-liquid or liquid-solid (container) interface, where proteins may unfold and adsorb. To prevent this, non-ionic surfactants are included in the formulation. Polysorbates, specifically Polysorbate 80 (PS-80) and Polysorbate 20 (PS-20), are the most widely used surfactants in biopharmaceutical formulations, including filgrastim. nih.govnih.gov
The primary mechanism by which polysorbates prevent aggregation is through competitive adsorption at interfaces. nih.gov Being highly surface-active, polysorbates preferentially occupy interfaces, effectively blocking the protein from adsorbing and subsequently denaturing and aggregating. nih.govnih.gov An additional stabilization mechanism involves the direct interaction of polysorbate molecules with the protein. Polysorbates can bind to hydrophobic patches on the protein's surface. nih.gov This interaction shields these aggregation-prone regions from the aqueous solvent and from other protein molecules, thereby preventing the initiation of the aggregation process and improving the protein's colloidal stability. nih.govresearchgate.net
Contribution of Polyols as Stabilizers
The combination of an acidic pH (4.0), a non-ionic surfactant (e.g., Polysorbate 80), and a polyol stabilizer (sorbitol) creates a robust formulation environment that effectively minimizes the risk of aggregation and other physical instabilities throughout the product's shelf life.
Advanced Analytical Techniques for Formulation Assessment
High-Resolution Separation Methods for Degradation Product Analysis
A comprehensive assessment of a filgrastim formulation requires the use of advanced, high-resolution analytical techniques capable of detecting, quantifying, and characterizing a range of potential degradation products. These products can include aggregates, fragments, and chemically modified variants such as oxidized or deamidated forms. An orthogonal testing approach, combining multiple separation methods based on different physicochemical principles, is essential for a complete purity profile. nih.govnih.gov
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC is the primary method for the quantification of soluble aggregates and fragments. youtube.com This technique separates molecules based on their hydrodynamic radius. youtube.com Larger molecules, such as dimers, trimers, and other high-molecular-weight (HMW) aggregates, travel through the porous chromatography column matrix more quickly and elute first. The native filgrastim monomer elutes next, followed by any smaller, low-molecular-weight (LMW) fragments. youtube.com SEC-HPLC is a crucial tool for monitoring the physical stability of filgrastim, as aggregation is a primary degradation pathway. nih.govnih.gov Validated SEC-HPLC methods have been developed for the simultaneous analysis of filgrastim and its pegylated form, demonstrating linearity over wide concentration ranges and low limits of detection and quantification. nih.govnih.govresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating filgrastim from its variants with different hydrophobicities. It is particularly effective for detecting and quantifying chemical modifications like oxidation and deamidation, which can subtly alter the protein's surface properties. nih.gov Oxidation of filgrastim's four methionine residues (Met1, Met122, Met127, and Met138) is a common degradation pathway. thermofisher.comnih.gov RP-HPLC methods, often using C4 or C18 columns, can resolve native filgrastim from its various oxidized forms. thermofisher.com For instance, stressed samples treated with hydrogen peroxide show distinct peaks for oxidized variants that can be separated from the main native filgrastim peak. This method is a cornerstone of quality control, and the United States Pharmacopeia (USP) includes an RP-HPLC protocol for the analysis of these variants.
Capillary Electrophoresis (CE)
Capillary Electrophoresis techniques separate molecules based on their charge-to-mass ratio in an electric field, offering an orthogonal approach to HPLC methods. researchgate.net
Capillary Zone Electrophoresis (CZE) is used to assess the purity of filgrastim by separating it from impurities with different charges. nih.gov This can include deamidated forms, where the conversion of asparagine to aspartic or isoaspartic acid introduces a negative charge, or other process-related impurities. nih.gov
Capillary Isoelectric Focusing (CIEF) separates proteins based on their isoelectric point (pI). This technique is highly effective at revealing charge heterogeneity in the filgrastim molecule, providing a detailed profile of charge variants that might not be resolved by other methods. nih.gov
These high-resolution separation techniques, often coupled with mass spectrometry for definitive identification, provide a detailed and quantitative picture of the purity and stability of filgrastim formulations. nih.govnih.gov
Table 2: High-Resolution Separation Methods for Filgrastim Degradation Products
| Analytical Method | Principle of Separation | Primary Degradation Products Detected | Reference |
|---|---|---|---|
| Size-Exclusion HPLC (SEC-HPLC) | Hydrodynamic Size | Dimers, Trimers, High-Molecular-Weight (HMW) Aggregates, Fragments | nih.govnih.govyoutube.com |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Oxidized variants (e.g., Met-sulfoxide), Deamidated forms, other product-related impurities | nih.govthermofisher.comnih.gov |
| Capillary Zone Electrophoresis (CZE) | Charge-to-Mass Ratio | Charged variants (e.g., deamidated forms), product- and process-related impurities | nih.gov |
| Capillary Isoelectric Focusing (CIEF) | Isoelectric Point (pI) | Charge heterogeneity, acidic and basic variants | nih.gov |
Spectroscopic Methods for Monitoring Structural Integrity in Formulations
Maintaining the correct three-dimensional structure, or higher-order structure (HOS), of filgrastim is paramount to its biological activity and safety. Spectroscopic techniques are indispensable, non-invasive tools for monitoring the structural integrity of the protein directly within its formulation. These methods provide critical information on the secondary, tertiary, and quaternary structures, allowing for the detection of subtle conformational changes that may precede degradation events like aggregation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique to assess protein structure. nih.gov
Far-UV CD (190-250 nm): This region is sensitive to the protein's secondary structure. The CD spectrum of filgrastim is characteristic of a protein with a high α-helical content, showing distinct negative bands around 208 and 222 nm and a positive band around 193 nm. researchgate.netresearchgate.net Far-UV CD is used to confirm that the secondary structure is maintained during manufacturing and storage and can be used in thermal stability studies to determine the protein's melting temperature (Tm), providing a quantitative measure of its conformational stability. researchgate.netnih.gov
Near-UV CD (250-350 nm): This region probes the tertiary structure of the protein by measuring the contributions of aromatic amino acid residues (tryptophan, tyrosine) and disulfide bonds. nih.gov Changes in the near-UV CD spectrum indicate alterations in the local environment of these residues, reflecting changes in the protein's three-dimensional fold. nih.govresearchgate.net
Fluorescence Spectroscopy
Intrinsic protein fluorescence is another powerful tool for monitoring the tertiary structure of filgrastim. nih.gov The fluorescence emission spectrum is dominated by the contributions of tryptophan residues. The position of the emission maximum and the fluorescence intensity are highly sensitive to the local environment of these residues. nih.govnih.gov A change in the protein's conformation that alters the exposure of tryptophan residues to the aqueous solvent will result in a shift in the emission spectrum. This technique is valuable for detecting conformational changes and studying protein folding and stability. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the secondary structure by analyzing the vibrational modes of the protein's peptide backbone. news-medical.netthermofisher.com The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure composition (α-helices, β-sheets, turns, etc.). nih.govthermofisher.com Deconvolution of the amide I band allows for the quantitative estimation of the percentage of each type of secondary structure. thermofisher.com FTIR is a versatile technique that can be used to analyze proteins in various states, including in aqueous solution, and is used to confirm structural integrity and comparability. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the highest resolution view of protein structure in solution, offering atomic-level information. acs.orgnih.gov Two-dimensional (2D) NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, produce a unique "fingerprint" of the protein. nih.govnih.govnist.gov Each peak in the spectrum corresponds to a specific amide group in the protein backbone. The position (chemical shift) of each peak is extremely sensitive to its local chemical and structural environment. nih.gov Any change in the protein's HOS will result in a change in the NMR fingerprint. This makes 2D-NMR a powerful method for demonstrating structural equivalence between a biosimilar and a reference product and for detecting very subtle conformational changes within the formulation that are invisible to lower-resolution techniques. acs.orgnih.govnist.govnih.gov
Academic Aspects of Filgrastim Biosimilar Development and Comparability
Scientific Principles of Biosimilarity Assessment
The foundation of biosimilar development lies in the "totality-of-the-evidence" approach, a stepwise process that begins with extensive analytical and structural characterization. This initial step is considered the most sensitive in identifying potential differences between a proposed biosimilar and its reference product. nih.gov The rationale is that advancements in analytical techniques can detect minor variations that may not be apparent in clinical studies. nih.gov
The biosimilarity exercise is a multifaceted assessment that integrates data from:
Analytical Studies: To demonstrate that the biosimilar is highly similar in its physicochemical and structural attributes to the reference product.
Non-clinical Studies: Including in vitro functional assays and, if necessary, in vivo animal studies to compare biological activity.
Clinical Studies: To confirm pharmacokinetic (PK) and pharmacodynamic (PD) similarity, and to address any residual uncertainty regarding safety and immunogenicity.
For a non-glycosylated protein like filgrastim (B1168352), which is produced in Escherichia coli, state-of-the-art analytical methods can characterize its structure and function with a high degree of confidence, forming a robust basis for the biosimilarity assessment. nih.govnih.gov
Rigorous Analytical Comparability Studies for Structural Similarity
A cornerstone of establishing biosimilarity is the exhaustive comparison of the proposed biosimilar and the reference product at the molecular level. This involves a battery of orthogonal analytical methods to scrutinize the protein's primary, secondary, and tertiary structures, as well as its post-translational modifications and impurity profiles.
Extensive studies on various filgrastim biosimilars have consistently demonstrated a high degree of structural similarity to the reference product, Neupogen®.
Primary Structure: The amino acid sequence and disulfide bond formation are fundamental to the protein's identity and function. Techniques like peptide mapping following enzymatic digestion (e.g., with endoproteinase Glu-C) and mass spectrometry are employed to confirm that the primary structure of the biosimilar is identical to that of the reference product. nih.govuniversiteitleiden.nl Studies comparing biosimilars such as EP2006 (Zarzio®) and Nivestim® with originator filgrastim have confirmed identical primary protein structures. nih.govresearchgate.net
Higher-Order Structure: The correct folding of the protein into its three-dimensional conformation is critical for its biological activity.
Secondary Structure: Techniques like far-ultraviolet circular dichroism (CD) spectroscopy are used to assess the secondary structure. For filgrastim, which has a high proportion of α-helical content, CD spectra consistently show pronounced minima at 208 and 222 nm. Comparative analyses have shown a high degree of congruence between the CD spectra of biosimilar and originator filgrastim, confirming their similarity in secondary structure. nih.govuniversiteitleiden.nlnih.gov
| Structural Level | Analytical Technique | Finding | Reference |
|---|---|---|---|
| Primary Structure | Peptide Mapping, Mass Spectrometry | Identical amino acid sequence and disulfide bonds between biosimilars and reference filgrastim. | nih.govuniversiteitleiden.nl |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | High congruence in α-helical content, indicating similar secondary structures. | nih.govuniversiteitleiden.nlnih.gov |
| Tertiary Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Fluorescence Spectroscopy | Demonstration of a fully folded protein with comparable three-dimensional conformation. | nih.govnih.govresearchgate.net |
Since filgrastim is produced in a prokaryotic system (E. coli), it does not undergo glycosylation. However, other modifications such as oxidation can occur during manufacturing and storage and are considered critical quality attributes to monitor. thermofisher.com
Filgrastim contains four methionine residues (Met¹, Met¹²², Met¹²⁷, and Met¹³⁸) that are susceptible to oxidation. nih.gov Oxidation is a critical degradation pathway that can potentially impact the biological activity and stability of the protein. researchgate.net Therefore, comprehensive analytical methods are required to characterize all possible oxidized variants.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to quantify methionine oxidation. nih.gov Advanced techniques like top-down mass spectrometry have also been employed for rapid and sensitive online assignment of oxidation sites. nih.gov Studies have shown that in originator and biosimilar filgrastim stored under intended conditions, single oxidation at Met¹²² can be observed at levels comparable to oxidation at Met¹²⁷ or Met¹³⁸. nih.gov Comparative studies have found that product-related variants, including methionine oxidation variants, are present in highly similar abundances in both biosimilar and reference products. nih.gov
A thorough comparison of the impurity profiles of the biosimilar and reference product is a critical component of the similarity assessment. Impurities can be product-related (e.g., aggregates, fragments, deamidated forms) or process-related (e.g., host cell proteins, DNA).
A variety of chromatographic and electrophoretic techniques are used for this purpose, including:
Size Exclusion Chromatography (SEC-HPLC): To detect high molecular weight species such as dimers and aggregates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify product-related substances and impurities.
Cation Exchange Chromatography (CEX-HPLC): To assess charge heterogeneity.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Isoelectric Focusing (IEF): To evaluate size and charge variants. nih.govnih.gov
Studies have demonstrated that biosimilar filgrastim and the originator product are of similar high purity with a low percentage of product-related variants. nih.gov For instance, one study found the sum of product-related substances and impurities for a biosimilar (EP2006) to be between 1.7–2.0%, while the US and EU originator filgrastim ranged from 4.5–5.8%. nih.gov The types of product-related variants identified, such as deamidation variants, N-terminal truncated variants, and high molecular weight variants, were found to be present in highly similar amounts in both the biosimilar and the reference product. nih.gov
| Product | Sum of Product-Related Substances and Impurities (%) by RP-HPLC | Reference |
|---|---|---|
| Biosimilar Filgrastim (EP2006) | 1.7 - 2.0 | nih.gov |
| US Originator Filgrastim | 4.6 - 5.8 | nih.gov |
| EU Originator Filgrastim | 4.5 - 5.1 | nih.gov |
In Vitro Functional Comparability Studies
Following the demonstration of a high degree of structural similarity, functional assays are conducted to compare the biological activity of the biosimilar and the reference product. These assays are designed to be sensitive to changes in the protein's structure and are crucial for confirming that the observed structural similarity translates into similar function.
The biological activity of filgrastim is initiated by its binding to the granulocyte colony-stimulating factor (G-CSF) receptor. nih.gov Therefore, assessing the binding affinity to this receptor is a key functional comparability study.
Surface plasmon resonance (SPR) is a widely used technique to measure the binding kinetics and affinity between filgrastim and its receptor in real-time. nih.govnih.gov Multiple comparability studies involving different biosimilars, such as EP2006, Nivestim, and Fraven®, have utilized SPR to compare their receptor binding affinity to the originator product. nih.govresearchgate.netnih.gov These studies have consistently reported no significant differences in receptor binding affinity, with comparable equilibrium dissociation constants (KD) between the biosimilar and reference products. nih.govnih.gov This demonstrates that the biosimilars bind to the G-CSF receptor with the same affinity as the originator, providing strong evidence of functional equivalence at the initial step of the mechanism of action. nih.govresearchgate.net
| Functional Assay | Analytical Technique | Finding | Reference |
|---|---|---|---|
| Receptor Binding Affinity | Surface Plasmon Resonance (SPR) | No significant differences in binding affinity to the G-CSF receptor were observed between biosimilars and the reference product. | nih.govresearchgate.netnih.gov |
Cell Proliferation Assays for Bioactivity Equivalence
Demonstrating the bioactivity equivalence between a biosimilar and its reference product is a cornerstone of the biosimilar development process. For Filgrastim, a recombinant form of granulocyte colony-stimulating factor (G-CSF), cell proliferation assays are a critical in vitro method to establish functional comparability. These assays measure the ability of Filgrastim to stimulate the growth of specific cell lines that are dependent on G-CSF for their proliferation.
A commonly utilized cell line for this purpose is the murine myeloblastic NFS-60 cell line. nih.govgoogle.com These cells are dependent on interleukin-3 (IL-3) for growth but also respond to G-CSF. google.com The assay principle involves culturing NFS-60 cells in the presence of varying concentrations of the biosimilar Filgrastim and the reference product. The resulting cell proliferation is then quantified, typically using a colorimetric method. nih.gov
For instance, after a starvation period to remove residual growth factors, NFS-60 cells are incubated with different concentrations of the Filgrastim samples for a set period, often 48 hours. nih.govnih.gov The proliferation is then measured by adding a reagent, such as a tetrazolium salt (e.g., MTS or WST-8), which is converted into a colored formazan (B1609692) product by metabolically active cells. nih.govresearchgate.netresearchgate.net The intensity of the color, measured by absorbance, is directly proportional to the number of viable, proliferating cells. nih.govresearchgate.net
The table below summarizes findings from a comparative study of a biosimilar Filgrastim and its reference product, showcasing the similarity in their ability to induce cell proliferation.
| Product | EC50 (ng/ml) | 95% Confidence Interval (ng/ml) |
|---|---|---|
| Biosimilar Filgrastim (BK0023) | 43.90 | 31.97 - 60.29 |
| Reference Filgrastim (Neupogen®) | 38.59 | 24.61 - 60.41 |
Methodological Challenges in Biosimilar Characterization
The characterization of a biosimilar to demonstrate its high similarity to a reference product is a complex and multifaceted process, fraught with methodological challenges. Unlike small-molecule generic drugs that can be chemically synthesized to be identical to the original, biologics like Filgrastim are large, complex proteins produced in living cells. mdpi.com This inherent variability in the manufacturing process can lead to minor differences in the final product. nih.gov
One of the primary challenges lies in the comprehensive characterization of the protein's structure. This includes not only the primary amino acid sequence but also the higher-order structures (secondary, tertiary, and quaternary), which are critical for the protein's biological function. nih.gov A battery of sophisticated analytical techniques is required to compare these structures, including mass spectrometry, circular dichroism, and nuclear magnetic resonance spectroscopy. nih.govnih.gov Even with these advanced methods, detecting and interpreting the significance of minor structural differences can be challenging.
Another significant challenge is assessing post-translational modifications (PTMs). Although Filgrastim is a non-glycosylated protein, other PTMs can occur, and any differences in these modifications between the biosimilar and the reference product must be thoroughly evaluated for their potential impact on efficacy and safety. mdpi.com
Furthermore, protein aggregation is a major concern for biopharmaceuticals, as aggregates can be immunogenic. nih.gov Analytical methods must be sensitive enough to detect and quantify even low levels of aggregates and other impurities. The development and validation of these highly sensitive analytical methods are in themselves a significant undertaking.
The establishment of appropriate acceptance criteria for demonstrating similarity is another hurdle. These criteria are typically based on the variability observed in multiple batches of the reference product. However, obtaining a sufficient number of reference product batches over a period of time can be difficult and costly. gsconlinepress.com
The table below outlines some of the key analytical techniques used in the characterization of Filgrastim biosimilars and the challenges associated with them.
| Analytical Aspect | Techniques | Methodological Challenges |
|---|---|---|
| Primary Structure | Mass Spectrometry, Peptide Mapping | Ensuring complete sequence coverage; detecting low-level variants. |
| Higher-Order Structure | Circular Dichroism, NMR, X-ray Crystallography | Sensitivity to minor conformational changes; complexity of data interpretation. |
| Purity and Impurities | Size-Exclusion Chromatography, SDS-PAGE | Detecting and quantifying low levels of aggregates and product-related variants. |
| Potency | Cell-Based Bioassays | Inherent variability of biological systems; ensuring assay robustness and reproducibility. |
Future Directions in Filgrastim Research
The therapeutic landscape of Filgrastim (B1168352) (recombinant human granulocyte colony-stimulating factor) is continually evolving, driven by advancements in biotechnology and a deeper understanding of its biological functions. Current research is focused on moving beyond its primary application in treating neutropenia to enhance its properties, discover new therapeutic uses, and optimize its production.
Q & A
Q. What are the recommended methods for quantifying Filgrastim in vitro, and how should they be validated?
Methodological Answer:
- ELISA : Use species-specific kits (e.g., Human G-CSF ELISA Kit) with sensitivity thresholds ≤10 pg/mL. Validate via spike-recovery assays in relevant matrices (e.g., serum, cell culture supernatant) .
- Western Blot : Employ monoclonal antibodies (e.g., Clone 3D1 for human G-CSF) with verification using recombinant protein controls. Optimize blocking buffers to reduce non-specific binding .
- Quality Control : For recombinant Filgrastim, validate purity (>98%) via SDS-PAGE and HPLC, and confirm endotoxin levels (<1.0 EU/µg) using the LAL assay .
Q. What in vivo models are appropriate for studying Filgrastim’s pharmacokinetics and hematopoietic effects?
Methodological Answer:
- Murine Models : Use C57BL/6 or BALB/c mice for leukopenia induction (e.g., via cyclophosphamide). Monitor neutrophil counts via flow cytometry at 24–72-hour intervals post-Filgrastim administration .
- Dosing : Optimize subcutaneous vs. intravenous routes (typical murine dose: 100–250 µg/kg). Account for species-specific G-CSF receptor affinity differences .
- Ethics : Include sham controls and adhere to institutional animal care guidelines for myelosuppression studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Filgrastim’s efficacy across leukopenia models or patient-derived cells?
Methodological Answer:
- Systematic Review : Conduct a PubMed/EMBASE search using keywords: Filgrastim AND (leukopenia OR neutropenia) AND (mechanism OR efficacy). Limit to RCTs, meta-analyses, and reviews (2015–2025) .
- Variable Isolation : Control for confounders like baseline neutrophil counts, comorbidities, and concurrent therapies. Use multivariate regression in clinical data analysis .
- In Vitro/In Vivo Correlation : Compare primary cell responses (e.g., CD34+ mobilization) with animal model outcomes using parallel dosing regimens .
Q. What experimental strategies optimize Filgrastim’s synergy with other cytokines in stem cell mobilization?
Methodological Answer:
- Combinatorial Screening : Use fractional factorial design to test Filgrastim with GM-CSF, SCF, or CXCR4 antagonists. Measure CD34+ cell yields via flow cytometry .
- Dose-Response Curves : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy). Validate in NOD/SCID mouse transplantation models .
- Transcriptomic Profiling : Perform RNA-seq on mobilized stem cells to identify pathways potentiated by cytokine combinations (e.g., JAK/STAT, PI3K/Akt) .
Q. How should researchers design studies to address contradictory data on Filgrastim’s role in solid tumor microenvironments?
Methodological Answer:
- Preclinical Models : Use patient-derived xenografts (PDXs) with tumor-specific neutrophil infiltration assays. Compare Filgrastim’s effects on tumor growth vs. immune cell recruitment .
- Controlled Variables : Standardize tumor inoculation sites, dosing schedules, and endpoint measurements (e.g., tumor volume, cytokine panels) .
- Meta-Analysis : Aggregate data from ≥10 studies using RevMan to calculate pooled hazard ratios for tumor progression under Filgrastim therapy .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
